4-Formyl-2-methoxyphenyl benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-14-9-11(10-16)7-8-13(14)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIUOGAGPASFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402010 | |
| Record name | 4-formyl-2-methoxyphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790-16-9 | |
| Record name | 4-formyl-2-methoxyphenyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Formyl-2-methoxyphenyl benzoate molecular structure
An In-Depth Technical Guide to 4-Formyl-2-methoxyphenyl benzoate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key aromatic ester derived from vanillin. From its fundamental molecular structure to detailed protocols for its synthesis and purification, this document serves as a critical resource for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the causality behind the synthetic methodology, provide a framework for its structural elucidation via modern spectroscopic techniques, and discuss its potential applications as a versatile chemical intermediate.
Introduction and Strategic Context
This compound, also known as vanillin benzoate, is an aromatic compound that merges the structural features of vanillin and benzoic acid through an ester linkage. Vanillin, the parent phenol, is a widely utilized compound in the flavor, fragrance, and pharmaceutical industries, valued for its distinct sensory properties and its role as a versatile precursor in chemical synthesis.[1][2][3] The benzoylation of vanillin to form this compound serves two primary strategic purposes in a laboratory and industrial context:
-
Protecting Group Chemistry: The benzoate group acts as a robust protecting group for the phenolic hydroxyl of vanillin. This is crucial in multi-step syntheses where the reactivity of the phenol could interfere with desired transformations at the aldehyde functional group.
-
Intermediate for Advanced Synthesis: As a bifunctional molecule possessing both an aldehyde and a stable ester, it is a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialized polymers.[4][5]
This guide offers an in-depth analysis of its molecular characteristics, a field-tested protocol for its synthesis, and a discussion of its broader scientific utility.
Molecular Structure and Physicochemical Properties
The molecular integrity of a compound is the foundation of its chemical behavior. This compound is structurally defined by a benzoate group esterified to the 4-position of a 3-methoxybenzaldehyde core.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-formyl-2-methoxyphenyl) benzoate | [6] |
| Synonyms | Vanillin benzoate, Benzaldehyde, 4-(benzoyloxy)-3-methoxy- | [6] |
| CAS Number | 790-16-9 | [6][7] |
| Molecular Formula | C₁₅H₁₂O₄ | [6][7] |
| Molecular Weight | 256.25 g/mol | [6][7] |
| SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | [6][7] |
| InChIKey | QOIUOGAGPASFII-UHFFFAOYSA-N |[6] |
Synthesis and Purification: The Schotten-Baumann Reaction
The synthesis of this compound from vanillin and benzoyl chloride is a classic example of the Schotten-Baumann reaction.[8][9] This method is highly effective for acylating phenols and alcohols and is often performed under biphasic conditions or in the presence of a base like pyridine to neutralize the HCl byproduct.[9][10]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution.[8] The phenolic hydroxyl group of vanillin is first deprotonated by a base (e.g., sodium hydroxide or pyridine) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group to form the final ester product. The base is critical as it not only enhances the nucleophilicity of the phenol but also neutralizes the hydrochloric acid generated, driving the reaction to completion.[10]
Detailed Experimental Protocol
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Benzoyl chloride
-
Pyridine (anhydrous) or 10% Aqueous Sodium Hydroxide
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.0 eq) in a suitable solvent such as dichloromethane. Add pyridine (1.5 eq) to the solution. Causality: Pyridine acts as both a base to deprotonate the vanillin and a scavenger for the HCl produced.
-
Addition of Acylating Agent: Cool the flask in an ice bath to 0°C. Add benzoyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents potential side reactions.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and benzoic acid), and finally with brine. Causality: This aqueous work-up sequence effectively removes impurities and byproducts, ensuring a cleaner crude product.
-
Isolation of Crude Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a crystalline solid.[11]
Structural Elucidation and Characterization
Confirmation of the molecular structure and assessment of purity are non-negotiable standards in chemical synthesis. A combination of spectroscopic methods provides a self-validating system for the characterization of this compound.[6][11]
Table 2: Key Spectroscopic Data for Structural Verification
| Technique | Key Features and Expected Observations |
|---|---|
| ¹H NMR | - Aldehyde Proton (CHO): Singlet, ~9.9 ppm. - Aromatic Protons: Multiplets between 7.4-8.2 ppm (benzoate ring) and 7.2-7.8 ppm (vanillin ring). - Methoxy Protons (OCH₃): Singlet, ~3.9 ppm.[11] |
| ¹³C NMR | - Ester Carbonyl (C=O): ~164-166 ppm. - Aldehyde Carbonyl (C=O): ~190-192 ppm. - Aromatic Carbons: Multiple signals between 110-155 ppm. - Methoxy Carbon (OCH₃): ~56 ppm.[12] |
| FT-IR | - Ester C=O Stretch: Strong absorption band at ~1730-1740 cm⁻¹. - Aldehyde C=O Stretch: Strong absorption band at ~1690-1700 cm⁻¹. - C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. - Absence of Phenolic O-H: Disappearance of the broad O-H stretch from the starting material (vanillin) around 3200-3400 cm⁻¹. |
| Mass Spec. (MS) | - Molecular Ion Peak (M⁺): m/z = 256.07. - Key Fragmentation Peaks: m/z = 105 (benzoyl cation) and m/z = 77 (phenyl cation).[6] |
The combined data from these techniques provide unambiguous confirmation. The presence of both ester and aldehyde carbonyl signals in the IR and ¹³C NMR spectra, along with the characteristic chemical shifts in the ¹H NMR and the correct molecular ion and fragmentation pattern in the mass spectrum, validates the successful synthesis of the target molecule.
Applications and Future Directions
The utility of this compound extends from academic research to industrial drug development.
-
Pharmaceutical Synthesis: The aldehyde group is a versatile handle for constructing complex molecular scaffolds through reactions like Wittig, Horner-Wadsworth-Emmons, and reductive amination. The benzoate ester can be hydrolyzed under basic conditions at a later stage to reveal the phenol, making it a key intermediate in the synthesis of bioactive compounds.[1]
-
Flavor and Fragrance Chemistry: While vanillin itself is a primary flavoring agent, its derivatives can be used to create novel flavor profiles or act as pro-fragrances that release vanillin under specific conditions.[13][14]
-
Materials Science: Aromatic aldehydes and esters are precursors for the synthesis of specialty polymers, resins, and cross-linking agents.
Future research may focus on leveraging this compound as a scaffold for developing novel anti-inflammatory or antioxidant agents, inspired by the known biological activities of its parent molecule, vanillin.[1]
Safety and Handling
Proper chemical hygiene and safety protocols are paramount when handling this compound and the reagents for its synthesis.
-
Hazards: The product is classified as a potential skin sensitizer and may cause an allergic skin reaction.[6][15] The reagents, benzoyl chloride and pyridine, are corrosive, flammable, and toxic.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place, sealed tightly to prevent moisture ingress.[7]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Vanillin. National Center for Biotechnology Information. Retrieved from [Link]
-
Zancheng Life Sciences. (2021). Vanillin Applications and Its Other Functions. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Foodchem Additives. (2014). Applications and Uses of Vanillin. Retrieved from [Link]
-
MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]
-
YouTube. (2023). SCHOTTEN - BAUMANN REACTION MECHANISM. Retrieved from [Link]
-
Borregaard. (n.d.). What is vanillin used for?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyphenyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
Foodcom S.A. (2022). Vanillin and its applications in the food and pharmaceutical industries. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Google Patents. (n.d.). The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
SpectraBase. (n.d.). 2-methoxy-4-[N-(m-methoxyphenyl)formimidoyl]phenol, benzoate. Retrieved from [Link]
Sources
- 1. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zanchenglife.com [zanchenglife.com]
- 3. Applications and Uses of Vanillin-FOODCHEM [foodchemadditives.com]
- 4. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 5. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate - Google Patents [patents.google.com]
- 6. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. mdpi.com [mdpi.com]
- 12. spectrabase.com [spectrabase.com]
- 13. info.borregaard.com [info.borregaard.com]
- 14. Applications of vanillin in the food and pharmaceutical industries | Foodcom S.A. [foodcom.pl]
- 15. 790-16-9|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Formyl-2-methoxyphenyl benzoate
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-formyl-2-methoxyphenyl benzoate. In the absence of a directly published experimental spectrum, this document presents a detailed, empirically-derived prediction of the chemical shifts for each carbon atom. The prediction is grounded in the fundamental principles of NMR spectroscopy, including the well-established additivity of substituent chemical shift (SCS) effects on aromatic systems. By dissecting the electronic influences of the formyl, methoxy, and benzoate moieties, this guide offers a robust framework for the interpretation and assignment of the 13C NMR spectrum of this and structurally related molecules. Furthermore, a standardized experimental protocol for the acquisition of a 13C NMR spectrum is provided, ensuring methodological rigor for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction: The Structural Significance of this compound
This compound, a derivative of vanillin, is a molecule of interest in various chemical disciplines, including flavor chemistry, polymer science, and as a versatile intermediate in organic synthesis. The precise elucidation of its molecular structure is paramount for understanding its reactivity, properties, and potential applications. 13C NMR spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon framework of the molecule.[1] Each unique carbon atom in the molecule produces a distinct signal in the 13C NMR spectrum, and the position of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment.[2][3]
This guide will systematically deconstruct the factors influencing the 13C NMR chemical shifts of this compound, providing a detailed, predictive analysis that can guide researchers in their spectral assignments.
Predicted 13C NMR Spectrum and Analysis of Substituent Effects
The prediction of the 13C NMR spectrum of this compound is approached by considering the molecule in two key fragments: the substituted phenyl ring (derived from vanillin) and the benzoate group. The chemical shifts of the aromatic carbons are estimated using the principle of additivity, where the known substituent chemical shifts (SCS) of the formyl (-CHO), methoxy (-OCH3), and benzoyloxy (-OOCPh) groups are added to the base chemical shift of benzene (128.5 ppm).
Numbering Convention and Molecular Structure
To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows:
Figure 1. Numbering scheme for this compound.
Predicted Chemical Shifts and Rationale
The predicted 13C NMR chemical shifts are summarized in the table below, followed by a detailed justification for each assignment. These predictions are based on data from analogous compounds such as vanillin, phenyl benzoate, and anisole, and established substituent effects.[4][5][6]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~133 | Attached to the electron-withdrawing benzoyloxy group, leading to a downfield shift. |
| C2 | ~152 | Attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift due to the resonance effect. |
| C3 | ~113 | Ortho to the methoxy group and meta to the formyl and benzoyloxy groups, experiencing a net shielding effect. |
| C4 | ~131 | Attached to the electron-withdrawing formyl group, causing a downfield shift. |
| C5 | ~126 | Meta to both the methoxy and benzoyloxy groups and ortho to the formyl group, resulting in a moderate downfield shift. |
| C6 | ~119 | Ortho to the benzoyloxy group and meta to the methoxy and formyl groups, experiencing a net shielding effect. |
| C7 (CHO) | ~191 | The aldehyde carbonyl carbon, highly deshielded due to the electronegativity of the oxygen atom and sp2 hybridization.[7] |
| C8 (OCH3) | ~56 | The methoxy carbon, typically found in this region.[6] |
| C=O (Benzoate) | ~164 | The ester carbonyl carbon, deshielded but to a lesser extent than an aldehyde or ketone.[8] |
| C1' | ~129 | The ipso-carbon of the benzoate ring, attached to the carbonyl group. |
| C2', C6' | ~130 | The ortho-carbons of the benzoate ring. |
| C3', C5' | ~129 | The meta-carbons of the benzoate ring. |
| C4' | ~134 | The para-carbon of the benzoate ring, deshielded due to the resonance effect of the carbonyl group. |
Justification of Assignments:
-
Aromatic Carbons (C1-C6):
-
The methoxy group (-OCH3) is a strong electron-donating group through resonance, causing significant shielding (upfield shift) at the ortho (C3) and para (C5, relative to the methoxy group) positions and deshielding (downfield shift) at the ipso-carbon (C2).
-
The formyl group (-CHO) is an electron-withdrawing group through both induction and resonance, leading to deshielding (downfield shift) at the ortho (C3, C5) and para (C1, relative to the formyl group) positions, and a smaller effect at the meta positions (C2, C6).
-
The benzoyloxy group (-OOCPh) is electron-withdrawing inductively but can be weakly electron-donating through resonance from the oxygen lone pairs. The net effect is typically a deshielding of the ipso-carbon (C1) and a more complex influence on the other ring positions.
-
-
Carbonyl and Methoxy Carbons:
-
C7 (Aldehyde Carbonyl): Aldehyde carbonyl carbons typically resonate in the highly deshielded region of 190-200 ppm due to the strong deshielding effect of the double-bonded oxygen.[7]
-
C=O (Ester Carbonyl): Ester carbonyl carbons are also deshielded but generally appear upfield relative to aldehydes and ketones, typically in the 160-185 ppm range.[8]
-
C8 (Methoxy Carbon): The carbon of a methoxy group attached to an aromatic ring consistently appears around 55-60 ppm.[6]
-
-
Benzoate Ring Carbons (C1'-C6'):
-
The chemical shifts of the benzoate ring carbons are based on the known spectrum of phenyl benzoate.[5] The carbonyl group is electron-withdrawing, leading to a deshielded para-carbon (C4') and relatively similar shifts for the other aromatic carbons.
-
Experimental Protocol for 13C NMR Spectrum Acquisition
This section outlines a standardized, self-validating protocol for acquiring a high-quality 13C NMR spectrum of this compound or a similar organic compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 50-100 mg of the solid sample for a typical 13C NMR experiment.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for many organic molecules.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9] Gentle warming or vortexing may be necessary to ensure complete dissolution.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Figure 2. Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth. Insert the sample into the magnet.[11]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-220 ppm).
-
Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to several thousand, depending on the sample concentration).
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for qualitative spectra.
-
-
Data Acquisition: Start the acquisition.
Figure 3. Key steps in NMR data acquisition.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Conclusion
This technical guide has provided a detailed, predictive analysis of the 13C NMR spectrum of this compound, grounded in the established principles of substituent additivity. The provided rationale for each chemical shift assignment offers a valuable resource for researchers working with this and related compounds. The outlined experimental protocol ensures the acquisition of high-quality, reliable 13C NMR data. By integrating theoretical prediction with practical methodology, this guide serves as a comprehensive resource for the structural elucidation of complex organic molecules.
References
- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Scribd. (n.d.). C 13 NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
University of Mississippi eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]
-
ACS Publications. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from [Link]
-
ScienceDirect. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]
-
Amazon Web Services. (n.d.). 13C-NMR Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). C 13 NMR. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). CHAPTER 4. NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse010254 Phenyl Benzoate. Retrieved from [Link]
-
Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
University of Utah Chemistry Department. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Bruker. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
virtual Chemistry 3D. (n.d.). 13C NMR predictor. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR (nuclear magnetic resonance) spectrum of a vanillin sample in.... Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
-
EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
-
ResearchGate. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Chegg. (2021). Solved 2. 13C NMR spectrum of vanillin is given below. Retrieved from [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. chemistry.utah.edu [chemistry.utah.edu]
- 5. bmse010254 Phenyl Benzoate at BMRB [bmrb.io]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.uoi.gr [chem.uoi.gr]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 4-Formyl-2-methoxyphenyl benzoate
Abstract: This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 4-formyl-2-methoxyphenyl benzoate, a molecule of interest in various chemical and pharmaceutical fields. This document moves beyond a simple recitation of spectral data, offering an in-depth exploration of the theoretical underpinnings, a validated experimental protocol, and a detailed interpretation of the resulting spectrum. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical accuracy with practical insights to empower users in leveraging Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation and quality assessment of this complex aromatic compound.
The Molecule: Understanding this compound
Chemical Identity and Structural Features
This compound (CAS No: 790-16-9) is an aromatic compound with the molecular formula C₁₅H₁₂O₄.[1] Its structure is derived from vanillin, where the phenolic hydroxyl group is esterified with benzoic acid. This results in a molecule rich with distinct functional groups, each contributing a unique signature to its infrared spectrum. The primary functional groups for analysis are:
-
Aromatic Aldehyde: A formyl group (-CHO) attached directly to a benzene ring.
-
Aromatic Ester: A benzoate group (-O-C(=O)-Ph) linked to the vanillin core.
-
Aromatic Ether: A methoxy group (-OCH₃) on the vanillin-derived ring.
-
Polysubstituted Aromatic Rings: Two benzene rings with distinct substitution patterns.
Understanding the electronic interplay between these groups—such as conjugation of the aldehyde and methoxy group with the aromatic ring—is critical for an accurate spectral interpretation.
graph "Molecule_Structure" {
layout=neato;
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];
// Benzene Ring 1 (Vanillin part)
C1 [pos="0,1.5!", label="C"];
C2 [pos="-1.3,0.75!", label="C"];
C3 [pos="-1.3,-0.75!", label="C"];
C4 [pos="0,-1.5!", label="C"];
C5 [pos="1.3,-0.75!", label="C"];
C6 [pos="1.3,0.75!", label="C"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents on Ring 1
C1_O [pos="0,2.8!", label="O-CH₃ (Ether)", fontcolor="#34A853"];
C1 -- C1_O;
C4_CHO [pos="0,-2.8!", label="CHO (Aldehyde)", fontcolor="#EA4335"];
C4 -- C4_CHO;
C2_O [pos="-2.6,1.5!", label="O (Ester Link)", fontcolor="#4285F4"];
C2 -- C2_O;
// Ester Group
Ester_C [pos="-3.9,1.5!", label="C=O", fontcolor="#4285F4"];
C2_O -- Ester_C;
// Benzene Ring 2 (Benzoate part)
C7 [pos="-5.2,1.5!", label=""];
Ester_C -- C7;
C8 [pos="-6.2,2.5!", label=""];
C9 [pos="-7.5,2.5!", label=""];
C10 [pos="-8.5,1.5!", label=""];
C11 [pos="-7.5,0.5!", label=""];
C12 [pos="-6.2,0.5!", label=""];
C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7;
// Label for the second ring
Ring2_Label [pos="-6.85,1.5!", label="Phenyl\n(Ester)", fontcolor="#4285F4"];
}
Caption: Step-by-step workflow for FTIR analysis using the KBr pellet method.
Detailed Step-by-Step Methodology
-
Materials and Equipment:
-
Sample Preparation (KBr Pellet):
-
Place 1-2 mg of the solid sample into the clean, dry agate mortar.[2] Grind gently to a fine powder.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar.[2]
-
Mix the sample and KBr by gentle trituration for about one minute until the mixture is homogeneous. Causality Insight: Over-grinding can increase moisture absorption from the atmosphere, leading to interfering O-H bands in the spectrum.[6]
-
Transfer the powder mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Apply pressure, ideally under vacuum, to approximately 8-10 metric tons for 1-2 minutes.[3][6]
-
Carefully release the pressure and extract the die. Disassemble it to retrieve the pellet. A good pellet should be thin and transparent.
-
Data Acquisition Parameters:
-
Background Scan: Place the empty pellet holder in the spectrometer and run a background scan. This is a critical self-validating step to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹[5]
-
Number of Scans: 32-64 (to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
The Analysis: Decoding the Spectrum
The interpretation of the IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
Summary of Expected Characteristic Absorptions
The following table summarizes the anticipated vibrational frequencies for this compound, based on established correlation tables and data from similar structures.[7][8]
Wavenumber (cm⁻¹) Functional Group & Vibrational Mode Expected Intensity Notes 3100 - 3000 Aromatic C-H Stretch Medium to Weak Absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[7] 2850 & 2750 (two bands) Aldehyde C-H Stretch (Fermi Doublet) Weak A highly diagnostic pair of peaks for the aldehyde group.[9][10] The ~2750 cm⁻¹ peak is particularly useful.[9][11] ~1745 - 1725 Ester C=O Stretch Strong, Sharp Phenyl esters typically absorb at a higher frequency than aliphatic esters.[12] This peak is expected to be very intense.[13] ~1710 - 1685 Aldehyde C=O Stretch Strong, Sharp Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[9][10] 1600 - 1450 Aromatic C=C In-Ring Stretch Medium to Weak A series of bands indicating the presence of the aromatic rings.[7] ~1260 - 1200 Aryl-O-C (Ester) Asymmetric Stretch & Aryl-O-CH₃ (Ether) Stretch Strong A strong, complex region due to overlapping C-O stretching modes from both the ester and ether groups.[12] ~1150 - 1020 O-C-C (Ester) Symmetric Stretch & Aryl-O-CH₃ (Ether) Stretch Strong Further strong absorptions from the C-O bonds in the fingerprint region.[12] 900 - 675 Aromatic C-H Out-of-Plane (OOP) Bending Strong The specific pattern of these bands is diagnostic of the substitution pattern on the aromatic rings.[7]
Detailed Spectral Interpretation
-
C-H Stretching Region (3100 - 2700 cm⁻¹):
-
Look for medium-to-weak bands appearing just above 3000 cm⁻¹; these confirm the presence of aromatic C-H bonds.[7]
-
The key diagnostic feature in this region is the aldehyde C-H stretch. Expect to see two weak, but distinct, peaks near 2850 cm⁻¹ and 2750 cm⁻¹.[9] The presence of both bands is strong evidence for the aldehyde functional group.
-
Carbonyl (C=O) Stretching Region (1750 - 1680 cm⁻¹):
-
This is the most prominent region of the spectrum. Two strong, sharp "sword-like" peaks are expected.[13]
-
Ester C=O: The higher frequency peak, anticipated around 1735 cm⁻¹, corresponds to the benzoate ester carbonyl. Aromatic esters absorb in the 1730-1750 cm⁻¹ range.[12]
-
Aldehyde C=O: The lower frequency peak, expected near 1705 cm⁻¹, is from the aromatic aldehyde. Its frequency is lowered due to electronic resonance with the aromatic ring.[9][10] The clear separation of these two C=O peaks is a primary confirmation of the molecule's structure.
-
Fingerprint Region (1600 - 600 cm⁻¹):
-
A series of absorptions between 1600-1450 cm⁻¹ will correspond to the C=C stretching vibrations within the two aromatic rings.[14]
-
The region from 1300 cm⁻¹ to 1000 cm⁻¹ will be dominated by very strong C-O stretching vibrations.[8] This includes the asymmetric and symmetric stretches from the ester linkage (Ar-O-C =O and O-C -Ar) and the aryl-alkyl ether (Ar-O -CH₃).[12] Disentangling these overlapping peaks can be complex, but their collective strong presence confirms the ester and ether functionalities.
-
Finally, strong bands below 900 cm⁻¹ arise from C-H out-of-plane bending. The exact positions are highly dependent on the ring substitution pattern and provide further confirmation of the overall molecular structure.[7]
Conclusion
The infrared spectrum of this compound is rich with information, providing a definitive fingerprint of its complex structure. By following a validated experimental protocol, researchers can obtain a high-quality spectrum. The key to a successful analysis lies in identifying the two distinct, strong carbonyl absorptions of the ester and aldehyde groups, and confirming their presence with the characteristic aldehyde C-H stretches. This guide provides the theoretical basis and practical steps for drug development professionals and scientists to confidently use FTIR spectroscopy for the structural verification and quality control of this important molecule.
References
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
Scribd. Vanillin Ir Spectra. Retrieved from [Link]
-
IGNOU. EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Chemistry and Technology, Prague. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]
-
Shimadzu Corporation. KBr Pellet Method. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4330388, this compound. Retrieved from [Link]
-
YouTube. (2020, July 7). IR SPECTROSCOPY|| Vibrational frequency of Alcohols and Ethers||. Retrieved from [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook, Quantitative Infrared Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Caltech GPS. (2018, January 31). Chemistry 21b – Spectroscopy Lecture # 12. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
International Journal of Science and Advance Research. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]
-
ResearchGate. FT-IR spectra for (a) bis-(4-formyl-2-methoxyphenyl) terephthalate.... Retrieved from [Link]
-
University of Calgary. IR: aldehydes. Retrieved from [Link]
-
ACS Publications. (2022, November 8). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena. Retrieved from [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
Pharmacy Education. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Retrieved from [Link]
-
Kintek Press. What Are The Key Steps For Making Kbr Pellets?. Retrieved from [Link]
-
YouTube. (2025, April 20). Characteristic Vibrational Frequencies Of Alkanes,Alkenes,Alkanes,Aromatic Compound Alcohols,phenols. Retrieved from [Link]
-
ChemRxiv. IR of Vanillin: A classic study with a twist. Retrieved from [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
Sources
- 1. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. youtube.com [youtube.com]
- 4. kinteksolution.com [kinteksolution.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scribd.com [scribd.com]
Methodological & Application
Synthesis protocol for 4-Formyl-2-methoxyphenyl benzoate
An In-Depth Guide to the Synthesis of 4-Formyl-2-methoxyphenyl benzoate via Schotten-Baumann Reaction
Authored by: A Senior Application Scientist
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a derivative of vanillin. This guide is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural walkthrough but also the underlying scientific rationale for key experimental steps.
Introduction and Significance
This compound is an aromatic ester synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available and sustainable building block derived from lignin.[1][2] The parent molecule, vanillin, is a cornerstone in the flavor and fragrance industries and serves as a versatile precursor for various fine chemicals and pharmaceuticals.[2][3][4] The benzoylation of vanillin to form the title compound modifies its chemical properties, masking the phenolic hydroxyl group and introducing a benzoate moiety. This structural modification is of significant interest in medicinal chemistry; for instance, this compound has been identified as a compound with potential antithrombotic properties, making it a target for further investigation in drug discovery.[5]
The synthesis route detailed herein employs the Schotten-Baumann reaction, a robust and widely used method for the acylation of alcohols and phenols.[6][7] This reaction, first described in the 1880s, involves the treatment of an active hydrogen-containing compound with an acid chloride in the presence of a base, typically in a two-phase solvent system.[6] Its reliability and scalability make it an excellent choice for both laboratory-scale synthesis and potential industrial applications.
Reaction Mechanism and Rationale
The synthesis proceeds via a base-catalyzed nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[7][8][9]
Reaction Scheme: Vanillin + Benzoyl Chloride → this compound + HCl
Mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the phenolic hydroxyl group of vanillin by an aqueous base, such as sodium hydroxide (NaOH). This step is crucial as it generates a highly nucleophilic phenoxide ion. The phenoxide is a much stronger nucleophile than the neutral phenol, a necessary enhancement for an efficient reaction with the acyl chloride.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. This step yields the final ester product, this compound.
-
Acid Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The base present in the reaction medium (NaOH) serves a second critical function by neutralizing this acid, preventing the protonation of the starting amine or the product.[9]
Detailed Experimental Protocol
This protocol is designed for a laboratory setting and emphasizes safety and reproducibility.
3.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity |
| Vanillin | C₈H₈O₃ | 152.15[2] | 5.00 g | 32.86 | ≥99% |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 4.1 mL (4.86 g) | 34.57 (1.05 eq) | ≥99% |
| Sodium Hydroxide | NaOH | 40.00 | 4.00 g | 100 | ≥97% |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~100 mL | - | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | ~50 mL | - | 95% or Absolute |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | - |
3.2 Equipment
-
250 mL Erlenmeyer flask or beaker
-
100 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Glassware for recrystallization and extraction
-
Rotary evaporator (optional)
3.3 Step-by-Step Synthesis Procedure
-
Preparation of Base Solution: In a 250 mL Erlenmeyer flask, dissolve 4.00 g of sodium hydroxide in 100 mL of deionized water. Cool the solution to room temperature.
-
Dissolution of Vanillin: Add 5.00 g of vanillin to the cooled NaOH solution. Stir using a magnetic stirrer until all the vanillin has dissolved, forming sodium vanillate.
-
Reaction Setup: Place the flask in an ice bath and allow the solution to cool to between 0-5 °C. This cooling is critical to control the exothermic reaction and to minimize the hydrolysis of benzoyl chloride, a competing side reaction.
-
Addition of Benzoyl Chloride: Add 4.1 mL of benzoyl chloride to a dropping funnel. Add the benzoyl chloride dropwise to the vigorously stirred, cold vanillate solution over a period of 15-20 minutes. A white precipitate of the product will form almost immediately.
-
Reaction Completion: After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.
-
Product Isolation (Work-up):
-
Filter the crude product using a Buchner funnel.
-
Wash the solid precipitate thoroughly with approximately 100 mL of cold deionized water to remove any sodium benzoate (a byproduct of benzoyl chloride hydrolysis) and excess NaOH.
-
Wash the solid with 20 mL of cold 95% ethanol to remove unreacted starting materials.
-
Press the solid dry on the funnel to remove as much solvent as possible.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 100 mL beaker.
-
Add a minimal amount of hot ethanol (approximately 40-50 mL) to dissolve the solid completely. Gentle heating may be required.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a desiccator or a vacuum oven at low heat.[10][11]
-
-
Final Analysis: Determine the final yield and characterize the product using melting point analysis and spectroscopy. The expected yield is typically in the range of 80-90%.
Product Characterization and Validation
A self-validating protocol requires rigorous confirmation of the final product's identity and purity.[12]
4.1 Physical Properties
-
Appearance: White crystalline solid.
-
Melting Point: The literature melting point should be consulted and compared with the experimental value. A sharp melting range close to the literature value indicates high purity.
4.2 Spectroscopic Analysis
-
FTIR Spectroscopy (KBr Pellet):
-
The disappearance of the broad O-H stretching band from vanillin (typically around 3200-3400 cm⁻¹) is the primary indicator of a successful reaction.[15][16][17]
-
Appearance of a strong ester C=O stretching band around 1730-1740 cm⁻¹.
-
Presence of the aldehyde C=O stretching band, typically around 1690-1700 cm⁻¹.
-
C-O stretching bands for the ester and ether functionalities will be present in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H stretching bands will appear just above 3000 cm⁻¹.
-
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~8.2 ppm (d, 2H): Aromatic protons on the benzoate ring ortho to the carbonyl group.
-
δ ~7.5-7.7 ppm (m, 3H): Remaining aromatic protons on the benzoate ring.
-
δ ~7.4-7.5 ppm (m, 2H): Aromatic protons on the vanillin ring.
-
δ ~7.2 ppm (d, 1H): Aromatic proton on the vanillin ring.
-
δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).[18]
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
δ ~191 ppm: Aldehyde carbonyl carbon.
-
δ ~165 ppm: Ester carbonyl carbon.
-
δ ~110-155 ppm: Aromatic and vinyl carbons.
-
δ ~56 ppm: Methoxy carbon.
-
Safety and Handling Precautions
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection.
-
Benzoyl Chloride: Corrosive, lachrymator (causes tearing), and reacts with moisture. Handle in a well-ventilated fume hood. Wear gloves, a lab coat, and safety goggles.
-
Dichloromethane: Volatile and a suspected carcinogen. All handling should be performed in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.
References
- WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
Benzanilide : Schotten Baumann Benzoylation . (2021). YouTube. [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
4-Methoxyphenyl benzoate | Request PDF . ResearchGate. [Link]
-
This compound: Significance and symbolism . Health Sciences. [Link]
-
This compound . PubChem, National Institutes of Health. [Link]
-
Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate . ResearchGate. [Link]
-
IR of Vanillin: A classic study with a twist . ChemRxiv. [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles . Frontiers in Chemistry. [Link]
-
Vanillin Synthesis from 4-Hydroxybenzaldehyde . Journal of Chemical Education. [Link]
-
Is the Schotten-Baumann reaction the same as benzoylation? . Quora. [Link]
-
A Review on the Vanillin derivatives showing various Biological activities . ResearchGate. [Link]
-
Vanillin . NIST WebBook, National Institute of Standards and Technology. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide . The Royal Society of Chemistry. [Link]
-
FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3) . ResearchGate. [Link]
-
In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for nonlinear optical properties . Wikimedia Commons. [Link]
-
Vanillin benzaldehyde . SPECIFIC POLYMERS. [Link]
-
Schotten–Baumann reaction . Wikipedia. [Link]
-
Help interpreting IR Spectrum of Vanillin ("aldehyde bands") . Chemistry Stack Exchange. [Link]
-
Schotten Baumann Reaction . BYJU'S. [Link]
-
IR of Vanillin: A classic study with a twist . ChemRxiv. [Link]
-
Schotten Baumann reaction: Introduction, mechanism, procedure . Chemistry Notes. [Link]
-
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate . MDPI. [Link]
- Preparation method of 5-formyl-2-methoxy methyl benzoate.
-
4-hydroxy-3-methoxybenzaldehyde (vanillin) . FlavorDB. [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 . National Institutes of Health. [Link]
Sources
- 1. Vanillin benzaldehyde | A product by SPECIFIC POLYMERS [specificpolymers.com]
- 2. Welcome to FlavorDB [fsbi-db.de]
- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. quora.com [quora.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. chemscene.com [chemscene.com]
- 14. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Vanillin [webbook.nist.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Formyl-2-methoxyphenyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of Schiff bases utilizing 4-Formyl-2-methoxyphenyl benzoate. This precursor, a derivative of vanillin, offers a unique platform for creating novel imines with significant potential in medicinal chemistry and materials science. We will delve into the strategic considerations behind using this specific aldehyde, provide a robust, step-by-step synthetic protocol, outline characterization methodologies, and discuss the downstream applications of the resulting Schiff bases, particularly in the context of drug development.
Introduction: The Strategic Advantage of this compound in Schiff Base Synthesis
Schiff bases, compounds containing the characteristic azomethine (-C=N-) functional group, are cornerstones in coordination chemistry and medicinal research due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound.[3]
While vanillin is a common and naturally derived starting material for many biologically active Schiff bases, the use of its benzoate ester, this compound, introduces a key structural modification.[4] The benzoate group serves multiple purposes:
-
Modulation of Physicochemical Properties: The bulky, aromatic benzoate moiety can significantly alter the solubility, lipophilicity, and crystal packing of the final Schiff base, which can, in turn, influence its pharmacokinetic and pharmacodynamic profile.
-
Electronic Effects: The electron-withdrawing nature of the benzoate group can influence the reactivity of the aldehyde and the electronic properties of the resulting imine, potentially tuning its biological activity.
-
Synthetic Handle: The ester linkage provides a potential site for further chemical modification or for the development of prodrugs that can be enzymatically cleaved in vivo.
This guide will provide the necessary protocols and scientific rationale to effectively utilize this compound in the synthesis of novel Schiff bases for research and development.
Synthesis of Schiff Bases from this compound: A Detailed Protocol
The synthesis of a Schiff base from this compound and a primary amine is a straightforward condensation reaction. The following protocol is a general method that can be adapted for a variety of primary amines.
General Reaction Scheme
The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.[5][6]
Caption: General reaction scheme for Schiff base synthesis.
Materials and Reagents
-
Primary amine of choice (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (as catalyst)
-
Dichloromethane (for recrystallization)
-
Hexane (for recrystallization)
Step-by-Step Experimental Protocol
This protocol is based on a 10 mmol scale and can be adjusted as needed.
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.56 g, 10 mmol) in 30 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.[9]
-
Addition of Amine: To the stirring solution of the aldehyde, add the primary amine (10 mmol) dropwise at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the reaction, increasing the reaction rate.[6][9]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution upon cooling.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the pure Schiff base.[9]
-
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Rationale and Self-Validation
-
Solvent Choice: Ethanol is a common solvent for Schiff base synthesis as it readily dissolves the reactants and is easy to remove.
-
Catalyst: While some reactions proceed without a catalyst, a catalytic amount of acid like glacial acetic acid ensures efficient dehydration and drives the reaction towards the product.[3]
-
Monitoring: TLC is crucial for determining the completion of the reaction, preventing unnecessary heating that could lead to side products. A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the product.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring the removal of impurities that could interfere with subsequent applications or characterization.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base.
Spectroscopic Methods
| Technique | Expected Observations | Significance |
| FT-IR | Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong C=N (azomethine) stretching band around 1600-1650 cm⁻¹.[10] | Confirms the formation of the imine linkage. |
| ¹H NMR | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm. Signals corresponding to the aromatic protons of both the aldehyde and amine moieties will also be present. | Provides structural information and confirms the presence of the key functional group. |
| ¹³C NMR | Appearance of a signal for the azomethine carbon (-C=N-) in the range of 150-170 ppm. | Further confirms the structure of the Schiff base. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the Schiff base. | Confirms the molecular formula of the synthesized compound. |
Physical Properties
-
Melting Point: A sharp melting point range indicates a high degree of purity.
-
Appearance: The color and crystalline nature of the product should be recorded.
Applications in Drug Development and Research
Schiff bases derived from vanillin and its analogues are a rich source of bioactive compounds.[4] The introduction of the benzoate moiety in this compound opens up new avenues for drug discovery.
Potential Biological Activities
-
Antimicrobial Agents: The azomethine group is a common feature in many antimicrobial compounds. Schiff bases from this precursor can be screened against a panel of bacteria and fungi to assess their efficacy.[2][10][11]
-
Anticancer Agents: Many Schiff bases have demonstrated cytotoxic activity against various cancer cell lines. The synthesized compounds can be evaluated for their potential as anticancer drugs.[1][12][13]
-
Anti-inflammatory and Analgesic Properties: The structural features of these Schiff bases make them candidates for evaluation as anti-inflammatory and analgesic agents.
-
Coordination Chemistry: The nitrogen and potentially other heteroatoms in the Schiff base can act as ligands to form metal complexes, which often exhibit enhanced biological activity compared to the free ligand.
Experimental Workflow for Biological Screening
Caption: Workflow for synthesis and biological evaluation.
Safety and Handling
-
This compound may cause an allergic skin reaction.[7]
-
It is essential to handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel Schiff bases. The protocols and information provided in this guide are intended to empower researchers to explore the rich chemical space offered by this compound. The resulting Schiff bases hold significant promise for the development of new therapeutic agents and advanced materials.
References
- Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes. (2021). Kirkuk University Journal-Scientific Studies, 16(4).
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
- D. S. B. S. S., & M. A. (2016). Applications of Vanillin Schiff Base ligands and their complexes: A Review. International Journal of Engineering Research, 5(1), 16-22.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4330388, this compound. Retrieved January 24, 2026, from [Link].
- Goszczyńska, A., Węglińska, L., & Olejnik, A. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561-3575.
- Abou-Zied, H. A., & Mohamed, G. G. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(15), 4483.
- Oloyede, H. O., Amoko, J. S., Oyebade, A., Raji, B. A., & Babatolu, A. O. (2022). Syntheses and Spectroscopic Characterizations of Some Vanillin Schiff Bases as Potential Metal Chelators. Elixir Applied Chemistry, 171, 56536-56539.
- Ali, M. M., Jesmin, M., Islam, M. N., Shahriar, S. M. S., Habib, M. R., Islam, M. F., & Khanam, J. A. (2012). In Vivo Anticancer Activities of Vanillin Thiosemicarbazone Complexes with Co (II) and Ni (II). Journal of Scientific Research, 4(1), 97-105.
- Awang, N., Nordin, N., & Taha, H. (2019). o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. International Journal of Molecular Sciences, 20(4), 854.
- Chigurupati, S., Selvi, S. T., & Kumar, P. V. (2015). Designing New Vanillin Schiff Bases and their Antibacterial Studies. International Journal of Pharmaceutical Sciences and Research, 6(1), 213-219.
- Synthesis and Characterization of Schiff Base from 4,4-Diaminodiphenyl Ether and Vanillin and Its Interaction with Cu2+ Metal Ion. (2023). Journal of Physics: Conference Series, 2579, 012028.
- Al-Ostoot, F. H., Al-Asmari, A. K., & Al-Tamimi, A. M. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports, 14(1), 1-11.
- Karatas, M. O., Yildirim, S., & Urus, S. (2017). Synthesis, antimicrobial activity studies and molecular property predictions of schiff bases derived from ortho-vanillin. Acta Pharmaceutica Sciencia, 55(1), 83-96.
- Journal of Chemical and Pharmaceutical Research. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 703-708.
- JETIR. (2021). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 8(6).
- Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A, 4(2), 87-103.
- Ghosh, S., et al. (2017). Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. Journal of Agricultural and Food Chemistry, 65(42), 9260-9269.
- El-Sherief, H. A. H., Hozien, Z. A., El-Mahdy, A. F. M., & Sarhan, A. A. O. (2020). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Advances, 10(36), 21257-21272.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Parekh, J., Inamdhar, P., Nair, R., & Chanda, S. (2005). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Journal of the Serbian Chemical Society, 70(10), 1155-1161.
-
Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved January 24, 2026, from [Link].
- Asian Journal of Research in Chemistry. (2017). Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines. Asian Journal of Research in Chemistry, 10(5), 660-668.
-
Chem Help ASAP. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment [Video]. YouTube. [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137059, 4-Methoxyphenyl benzoate. Retrieved January 24, 2026, from [Link].
- Google Patents. (n.d.). The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
Sources
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. ijoer.com [ijoer.com]
- 5. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating 4-Formyl-2-methoxyphenyl benzoate as a Potential Cyclooxygenase-1 Inhibitor: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Novel COX-1 Inhibitors
Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme responsible for the biosynthesis of prostanoids, which are crucial for various physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes are widely used to manage pain and inflammation, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects.[2][3][4] However, the targeted inhibition of COX-1 is a key mechanism for the antiplatelet effects of drugs like aspirin and holds therapeutic potential in cardiovascular disease and other conditions.[2][5][6]
4-Formyl-2-methoxyphenyl benzoate is a derivative of vanillin, a compound known for its various biological activities.[7][8][9] While direct experimental evidence of its activity as a COX-1 inhibitor is not yet established in the literature, related compounds have been investigated for their anti-inflammatory potential.[7][10] For instance, the related molecule 4-formyl-2-methoxyphenyl-4-chlorobenzoate has been synthesized and studied in silico for its potential interaction with COX-2.[7][11] This suggests that the broader class of vanillin derivatives warrants investigation as potential modulators of cyclooxygenase activity. Furthermore, some studies have indicated that this compound may have antithrombotic potential, a biological effect often linked to COX-1 inhibition.[10]
This document provides a comprehensive set of application notes and detailed research protocols to facilitate the investigation of this compound as a potential COX-1 inhibitor. It is designed to guide researchers through the synthesis, in vitro enzymatic assays, and cell-based functional assays required to characterize the compound's activity and selectivity.
Synthesis of this compound
While various suppliers may offer this compound, for research purposes, in-house synthesis can ensure purity and provide material for derivatization studies. A plausible synthetic route can be adapted from methods used for similar benzoate esters. The following is a representative protocol based on the esterification of vanillin with benzoyl chloride.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve vanillin (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at room temperature.
-
Acylation: Slowly add benzoyl chloride (1.1 equivalents) to the solution. If using a non-basic solvent, a base like triethylamine (1.2 equivalents) should be added to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted benzoyl chloride, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of COX-1 Inhibition
The initial assessment of a compound's inhibitory activity is typically performed using an in vitro enzymatic assay with purified enzyme. Fluorometric or colorimetric assays are commonly used for their high-throughput capabilities.[1]
Protocol 2: In Vitro Fluorometric COX-1 Inhibition Assay
This protocol is based on the principle of detecting the peroxidase activity of COX-1.
Materials:
-
Purified, recombinant human COX-1 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
This compound (test compound)
-
Known COX-1 inhibitor (e.g., SC-560) as a positive control
-
DMSO (vehicle for dissolving compounds)
-
96-well black microplates
-
Fluorometric microplate reader
Experimental Workflow:
Caption: In Vitro COX-1 Inhibition Assay Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution to obtain a range of test concentrations.
-
Prepare working solutions of all reagents according to the assay kit manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and all reagents except the enzyme.
-
Vehicle control wells: Add assay buffer, all reagents, and DMSO (at the same final concentration as in the test compound wells).
-
Positive control wells: Add assay buffer, all reagents, and a known COX-1 inhibitor (e.g., SC-560) at a concentration known to cause significant inhibition.
-
Test compound wells: Add assay buffer, all reagents, and the various dilutions of this compound.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells except the blank.
-
Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 15-30 minutes) or as an endpoint reading after a fixed time.
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in fluorescence over time.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Vehicle Control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Cell-Based Evaluation of COX-1 Activity
To assess the activity of this compound in a more physiologically relevant environment, a cell-based assay is recommended. This type of assay measures the compound's ability to inhibit the production of prostaglandins in whole cells.
Protocol 3: Cell-Based COX-1 Activity Assay
This protocol utilizes a cell line that constitutively expresses COX-1 and measures the production of a key prostaglandin, such as prostaglandin E2 (PGE2) or thromboxane B2 (TxB2), the stable metabolite of thromboxane A2.
Materials:
-
A suitable cell line with constitutive COX-1 expression (e.g., human platelets, U937 cells, or bovine aortic endothelial cells).[12]
-
Cell culture medium and supplements.
-
This compound.
-
Known COX-1 inhibitor (e.g., aspirin or SC-560).
-
Arachidonic acid (to stimulate prostaglandin production).
-
ELISA kit for the detection of PGE2 or TxB2.
-
Cell lysis buffer (if measuring intracellular prostaglandins).
Experimental Workflow:
Caption: Cell-Based COX-1 Activity Assay Workflow.
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions. Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, a vehicle control (DMSO), or a positive control inhibitor.
-
Pre-incubation: Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
Stimulation: Add arachidonic acid to the medium to stimulate prostaglandin synthesis and incubate for a further period (e.g., 30-60 minutes).
-
Sample Collection: Collect the cell culture supernatant, which will contain the secreted prostaglandins.
-
Quantification: Measure the concentration of PGE2 or TxB2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of inhibition of prostaglandin production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Assessing Isoform Selectivity: COX-2 Inhibition Assay
To be a viable therapeutic agent, particularly for applications where antiplatelet effects are desired without compromising inflammatory responses, the selectivity of this compound for COX-1 over COX-2 is a critical parameter. Therefore, a parallel COX-2 inhibition assay should be performed.
Protocol 4: In Vitro COX-2 Inhibition Assay
This protocol is analogous to the COX-1 in vitro assay but uses recombinant human COX-2 enzyme and a COX-2 selective inhibitor (e.g., celecoxib) as a positive control.[13]
Data Presentation:
The results of the in vitro inhibition assays should be summarized in a clear and concise table.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2 IC50 / COX-1 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| SC-560 (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
| Celecoxib (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | Calculated Value |
Mechanism of Action: The COX-1 Signaling Pathway
The following diagram illustrates the canonical pathway of prostaglandin synthesis initiated by COX-1.
Caption: Hypothesized Inhibition of the COX-1 Signaling Pathway.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential COX-1 inhibitor. Successful demonstration of potent and selective COX-1 inhibition in these assays would warrant further studies, including kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible) and in vivo studies to assess its efficacy and safety profile in relevant animal models of thrombosis or other COX-1-mediated pathologies.
References
-
Bao, Y., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 903, 94-100. Retrieved from [Link]
-
Ekowati, J., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 132-136. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4330388, this compound. Retrieved from [Link]
-
Health Sciences. (2025). This compound: Significance and symbolism. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX Screening & Profiling Services. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(3), 1435-1445. Retrieved from [Link]
-
Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Patsnap. (2024). What are COX-1 inhibitors and how do they work? Synapse. Retrieved from [Link]
-
Nafi, M. I. R. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 132-136. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. Retrieved from [Link]
-
Patrignani, P., & Patrono, C. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PLoS ONE, 12(6), e0179899. Retrieved from [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs. International Journal of Tissue Reactions, 20(1), 3-15. Retrieved from [Link]
-
Kuhl, P., et al. (1998). In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs). Journal of Pharmacological and Toxicological Methods, 39(1), 45-54. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages. International Immunopharmacology, 109, 108819. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Methoxyphenyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel oxicam nonsteroidal compound XK01 attenuates inflammation by suppressing the NF-κB and MAPK pathway in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]
- 12. In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Evaluation of 4-Formyl-2-methoxyphenyl benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Overview
4-Formyl-2-methoxyphenyl benzoate, a vanillin derivative, belongs to a class of phenolic compounds that have garnered significant interest for their therapeutic potential.[1][2] Derivatives of vanillin have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects in preclinical studies.[2][3] The core structure, featuring an aromatic ring with aldehyde, hydroxyl, and ether groups, serves as a versatile scaffold for synthesizing novel derivatives with enhanced pharmacological properties.[4] Computational studies suggest that this compound itself may possess favorable binding energy as an antithrombotic agent and could be a potent anti-inflammatory agent.[1][5]
Transitioning from promising in vitro data to in vivo models is a critical milestone in drug development. The primary objectives of initial in vivo studies are to establish a foundational understanding of the compound's behavior in a complex biological system, assessing its safety, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).
This guide provides a strategic framework and detailed protocols for the initial in vivo evaluation of this compound and its related derivatives. The protocols are designed to be robust and adaptable, providing the foundational data necessary for go/no-go decisions in a drug discovery pipeline.
Section 2: Pre-Formulation and Vehicle Selection
A critical, often overlooked, first step is the development of a suitable formulation for animal dosing. The choice of vehicle can profoundly impact drug exposure and tolerability.[6]
Core Principle: Safety and Bioavailability The ideal vehicle should solubilize the test compound at the required concentration without causing toxicity itself.[7] For many benzoate derivatives, which may have poor aqueous solubility, common strategies involve creating a suspension or using solubilizing agents.
Recommended Vehicle Screening Cascade:
-
Aqueous Vehicles: Start with the simplest options.
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water. These are standard, well-tolerated suspending agents in nonclinical studies.[8]
-
-
Co-solvents: If solubility is insufficient in aqueous vehicles.
-
Polyethylene glycol 400 (PEG400), Propylene glycol (PG).
-
Caution: Co-solvents can have their own biological effects and toxicities. Use the lowest concentration necessary.
-
-
Lipid-based Vehicles: For highly lipophilic compounds.
-
Corn oil, sesame oil. Often used for oral gavage.
-
Protocol: Vehicle Screening and Formulation Preparation
-
Objective: To identify a vehicle that can suspend or dissolve the test article at the highest required dose concentration.
-
Procedure:
-
Weigh out a small amount of the this compound derivative.
-
Add the chosen vehicle (e.g., 0.5% MC) to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex vigorously for 2-5 minutes.
-
Visually inspect for dissolution or a uniform suspension.
-
Let the preparation stand for 1-2 hours and re-inspect for precipitation or settling. A stable, homogenous suspension is crucial for accurate dosing.
-
For the final dosing preparation, prepare fresh daily to ensure stability. Protect from light if the compound is light-sensitive.
-
Section 3: Foundational In Vivo Study Protocols
The following three protocols form the cornerstone of an initial preclinical assessment: Acute Toxicity, Pharmacokinetics, and Pharmacodynamics (Efficacy).
Protocol: Acute Oral Toxicity (Modified OECD 423)
Causality: The purpose of this study is not to find the lethal dose, but rather to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity. This information is critical for selecting dose levels for subsequent efficacy and pharmacokinetic studies. The Acute Toxic Class Method (OECD 423) provides a structured approach using a minimal number of animals.[9][10]
Methodology:
-
Test System: Swiss albino or C57BL/6 mice (female, 8-10 weeks old). Females are often slightly more sensitive.
-
Study Groups (Example):
-
Group 1: Vehicle Control (e.g., 0.5% MC)
-
Group 2: 300 mg/kg test compound
-
Group 3: 2000 mg/kg test compound (starting dose may be adjusted based on in silico predictions or in vitro cytotoxicity)
-
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Fast animals for 3-4 hours prior to dosing (access to water is permitted).
-
Administer a single dose of the test compound or vehicle via oral gavage (typically 5-10 mL/kg volume).
-
Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dose. Record any clinical signs of toxicity (e.g., piloerection, lethargy, altered gait, convulsions).
-
Thereafter, observe animals twice daily for 14 days, recording mortality and any signs of delayed toxicity.
-
Measure body weight just before dosing (Day 0) and on Days 7 and 14.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to look for any visible organ abnormalities.
-
Data Presentation:
| Group | Dose (mg/kg) | Mortality (Deaths/Total) | Clinical Signs of Toxicity | Body Weight Change (Day 0-14) | Gross Necropsy Findings |
| 1 | Vehicle | 0/3 | None observed | Normal gain | No abnormal findings |
| 2 | 300 | 0/3 | Mild, transient lethargy at 1 hr | Normal gain | No abnormal findings |
| 3 | 2000 | 0/3 | Piloerection, lethargy for 4 hrs | Slight weight loss Day 1, recovered | No abnormal findings |
Protocol: Pilot Pharmacokinetic (PK) Study
Causality: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. It answers the critical question: after administration, does the compound reach the systemic circulation at a sufficient concentration to exert a biological effect?[11] Key parameters determined are Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total exposure).
Methodology:
-
Test System: Male Sprague-Dawley rats (250-300g) are often preferred for PK studies due to their larger size, which facilitates serial blood sampling.
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) - Provides data on clearance and volume of distribution, allows for bioavailability calculation.
-
Group 2: Oral (PO) administration (e.g., 20 mg/kg)
-
-
Procedure:
-
Acclimatize animals, often with jugular vein cannulation for ease of blood collection.
-
Fast animals overnight before dosing.
-
Administer the compound via the specified route (IV bolus or oral gavage).
-
Collect blood samples (approx. 150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
IV route: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO route: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Process blood samples immediately by centrifugation (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Presentation:
| Parameter | IV Route (2 mg/kg) | PO Route (20 mg/kg) |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (hr) | 0.08 | 2.0 |
| AUC₀-t (ng*hr/mL) | 2100 | 3800 |
| Half-life (t½) (hr) | 3.5 | 4.1 |
| Bioavailability (%) | N/A | ~9% |
Protocol: Pharmacodynamic (PD) / Efficacy Study (LPS-Induced Endotoxemia Model)
Causality: Vanillin derivatives often exhibit anti-inflammatory properties.[4] The lipopolysaccharide (LPS)-induced endotoxemia model is a robust, acute, and highly reproducible model of systemic inflammation.[12][13] LPS, a component of Gram-negative bacteria, activates macrophages, leading to a surge in pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[12] This model is ideal for rapidly screening compounds for their ability to suppress this cytokine storm.
Methodology:
-
Test System: C57BL/6 mice (male, 8-10 weeks old).
-
Study Groups (n=6-8 per group):
-
Group 1: Vehicle Control + Saline challenge
-
Group 2: Vehicle Control + LPS challenge
-
Group 3: Test Compound (e.g., 50 mg/kg, PO) + LPS challenge
-
Group 4: Positive Control (e.g., Dexamethasone, 1 mg/kg, IP) + LPS challenge
-
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage).
-
After a set pre-treatment time based on PK data (e.g., 1 hour for oral dosing), challenge the mice with an intraperitoneal (IP) injection of LPS (e.g., 5-10 mg/kg). Group 1 receives a saline injection.
-
At the peak of the cytokine response (typically 1.5-2 hours post-LPS for TNF-α), collect blood via cardiac puncture under terminal anesthesia.
-
Allow blood to clot and centrifuge to collect serum.
-
Analyze serum levels of key pro-inflammatory cytokines (TNF-α, IL-6) using a validated method like ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Presentation:
| Group | Treatment | Serum TNF-α (pg/mL) | % Inhibition |
| 1 | Vehicle + Saline | 50 ± 15 | N/A |
| 2 | Vehicle + LPS | 2500 ± 450 | 0% |
| 3 | Compound (50 mg/kg) + LPS | 1200 ± 300 | 52% |
| 4 | Dexamethasone (1 mg/kg) + LPS | 600 ± 150 | 76% |
Section 4: Visualizations and Mechanistic Insights
Experimental Workflow
The overall logic for the initial in vivo assessment follows a clear, stepwise progression from safety to exposure and finally to efficacy.
Caption: Workflow for initial in vivo evaluation of novel compounds.
Putative Mechanism of Action: NF-κB Pathway Inhibition
A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway.[14] NF-κB is a master regulator of inflammatory gene expression.[15][16]
Caption: Putative inhibition of the NF-κB inflammatory pathway.
Section 5: Conclusion and Future Directions
The successful completion of these foundational in vivo studies provides a robust preliminary data package for this compound derivatives. Positive results—namely, an acceptable safety profile, reasonable oral bioavailability, and significant efficacy in a relevant disease model—justify progression to more complex, chronic disease models and further toxicological assessments. This structured, iterative approach ensures that resources are invested in compounds with the highest probability of clinical success.
References
- Vertex AI Search, & Google. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development.
- Vertex AI Search, & Google. (2025). This compound: Significance and symbolism.
- Sekar, P., et al. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery & Therapeutics, 13(7), 177-189.
- Wenzel, T. J., et al. (2021). Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice. Frontiers in Medicine.
- Liu, Y., et al. (2012). Effect of vanillin and ethyl vanillin on cytochrome P450 activity in vitro and in vivo. Food and Chemical Toxicology, 50(9), 3249-3254.
- Mannila, J. (2021). In vivo pharmacokinetic experiments in preclinical drug development. Admescope.
- Xu, K., et al. (2026). Molecular Hybridization Strategy for Developing Lipid‐Lowering Compounds: Design and Synthesis of Vanillin‐Based Fibrate Derivatives. Chemistry & Biodiversity.
- ResearchGate. (2025). Vanillin Derivatives Showing Various Biological Activities.
- National Institutes of Health. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
- Lee, S., et al. (2022). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences, 23(15), 8207.
- Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- ResearchGate. (2025). Pharmacokinetics of Vanillin and its Effects on Mechanical Hypersensitivity in a Rat Model of Neuropathic Pain.
- Ekowati, J., et al. (2020). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 20(1), 136-141.
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521.
- IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA).
- Deng, J., et al. (2021). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 12, 702336.
- ResearchGate. (2025). Vehicle selection for nonclinical oral safety studies.
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice [frontiersin.org]
- 13. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Studies of 4-Formyl-2-methoxyphenyl benzoate
Document ID: AN-MDS-202601-01
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with 4-Formyl-2-methoxyphenyl benzoate. This compound, a derivative of vanillin, has shown potential as an anti-inflammatory and antithrombotic agent, making it a person of interest for structure-based drug design.[1][2] We will detail the scientific rationale, step-by-step protocols, and data interpretation methods for predicting its binding affinity and interaction patterns against a relevant biological target, Cyclooxygenase-2 (COX-2).
Scientific Rationale and Objective
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, this method is instrumental for predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[3][4] By understanding these interactions at an atomic level, we can prioritize lead compounds, optimize their structures for enhanced efficacy, and elucidate potential mechanisms of action before committing to costly and time-consuming experimental synthesis and testing.
The Ligand: this compound
This compound (PubChem CID: 4330388) is an organic compound derived from vanillin.[5][6] Vanillin and its derivatives are known for a variety of biological activities, including anti-inflammatory effects.[2][7] Preliminary in silico studies have suggested that this compound may act as an effective antithrombotic and anti-inflammatory agent, warranting further investigation.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₄ | PubChem[5] |
| Molecular Weight | 256.25 g/mol | PubChem[5] |
| IUPAC Name | (4-formyl-2-methoxyphenyl) benzoate | PubChem[5] |
| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | PubChem[5] |
The Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is a key enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. It is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs). Given the reported anti-inflammatory potential of vanillin derivatives, COX-2 presents a highly relevant and validated target for this docking study.[2] For this protocol, we will utilize the crystal structure of human COX-2, for instance, the one available under the PDB ID: 5KIR .
Objective:
To provide a robust, step-by-step protocol for performing a molecular docking simulation of this compound against the COX-2 active site using industry-standard computational tools. This guide will cover ligand and protein preparation, grid generation, docking execution, and comprehensive results analysis.
Foundational Workflow of Molecular Docking
The molecular docking process can be systematically broken down into four primary stages: preparation of the molecules, definition of the binding site, execution of the docking algorithm, and analysis of the results. Each step is critical for the validity and accuracy of the final prediction.
Caption: High-level workflow for a typical protein-ligand molecular docking experiment.
Essential Software and Resources
This protocol primarily utilizes software that is freely available for academic use, ensuring accessibility for a wide range of researchers.
| Tool | Purpose | Website |
| PyMOL | Molecular Visualization | |
| AutoDock Tools (MGLTools) | Protein & Ligand Preparation, Grid Setup | |
| AutoDock Vina | Molecular Docking Engine | |
| RCSB Protein Data Bank | Source for Protein 3D Structures | |
| PubChem | Source for Ligand Structures |
Detailed Experimental Protocols
Part A: Ligand Preparation Protocol
Causality: The ligand structure must be converted into a suitable format for the docking software. This involves generating a 3D structure, adding hydrogen atoms to satisfy valencies, calculating partial atomic charges (which are crucial for electrostatic interaction scoring), and defining rotatable bonds to allow for conformational flexibility during docking.[8][9]
Methodology:
-
Obtain Ligand Structure:
-
Navigate to the PubChem database and search for CID 4330388 .
-
Download the 3D conformer in SDF format .
-
-
Convert to PDBQT Format using AutoDockTools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically detect atom types and add hydrogens.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the anchor point of the molecule.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. This file now contains the coordinate information, partial charges, and a definition of the active torsions.
-
Self-Validation: Open the generated ligand.pdbqt file in a text editor. You should see the atomic coordinates followed by the partial charge and atom type. The file will also contain information about the rotatable bonds (BRANCH and ENDBRANCH keywords).
Part B: Protein (Receptor) Preparation Protocol
Causality: Crystal structures from the PDB are raw experimental data. They often contain non-essential water molecules, co-factors, or other protein chains that can interfere with the docking process. Preparation involves "cleaning" the structure and then adding information required by the docking algorithm, such as polar hydrogen atoms and atomic charges, which are absent in standard PDB files.[9][10]
Methodology:
-
Obtain Protein Structure:
-
Navigate to the RCSB PDB and download the structure for PDB ID 5KIR in PDB format.
-
-
Prepare Receptor using AutoDockTools (ADT):
-
Launch ADT and open the downloaded PDB file (5KIR.pdb) via File -> Read Molecule.
-
Clean the Protein:
-
Inspect the structure. Remove water molecules by selecting Edit -> Delete Water.
-
The 5KIR structure contains a co-crystallized ligand. Select and delete it to create an empty (apo) binding site. Select -> Residue -> (find and select the ligand, e.g., Celecoxib) then Edit -> Delete -> Delete Selected Atoms.
-
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Choose Polar only and click OK.
-
Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This adds partial charges to each atom.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it as receptor.pdbqt. ADT will merge non-polar hydrogens and write the file with charge and atom type information.[8]
-
Self-Validation: Load the receptor.pdbqt file into PyMOL. Ensure that all water molecules and original ligands are gone and that the protein structure appears intact.
Part C: Grid Box Generation Protocol
Causality: AutoDock Vina does not search the entire protein for a binding site. Instead, it focuses its search within a user-defined 3D space, known as the grid box.[4][11] The accuracy of the docking simulation is highly dependent on the correct placement and size of this box. The box should be centered on the active site and large enough to accommodate the ligand in various orientations.
Methodology:
-
Load Receptor in ADT: If not already loaded, open the receptor.pdbqt file in ADT.
-
Define the Binding Site: The active site of COX-2 is well-documented. For PDB ID 5KIR, the binding site is located in the channel where the co-crystallized inhibitor was found. Key residues include HIS90, ARG513, and VAL523.
-
Set Up the Grid Box:
-
Go to Grid -> Grid Box....
-
A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to tightly enclose the identified active site.
-
A good starting point for COX-2 is a box of approximately 25 x 25 x 25 Å.
-
Record the center and size coordinates. These will be needed for the configuration file.
-
Part D: Docking Simulation Protocol
Causality: With the prepared ligand, receptor, and a defined search space, the docking algorithm can now be executed. AutoDock Vina uses a sophisticated scoring function and search algorithm to explore possible binding poses of the ligand within the grid box and ranks them based on their predicted binding affinity.[12]
Methodology:
-
Create a Configuration File:
-
In a text editor, create a new file named conf.txt.
-
Add the following lines, replacing the coordinate values with those you recorded from the grid box setup:
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your four files (receptor.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable).
-
Execute the following command:[13] ./vina --config conf.txt
-
-
Outputs: The simulation will produce two files:
-
log.txt: A text file containing the binding affinity scores (in kcal/mol) for the top predicted poses.
-
all_poses.pdbqt: A PDBQT file containing the 3D coordinates of the predicted binding poses for the ligand.
-
Analysis and Visualization of Docking Results
Causality: The raw output of a docking simulation is a set of scores and coordinates. Proper analysis is required to translate this data into scientifically meaningful insights. This involves evaluating the predicted binding energy to gauge the strength of the interaction and visually inspecting the top-ranked poses to understand the specific atomic interactions (like hydrogen bonds) that stabilize the complex.[14][15]
Caption: Workflow for the analysis of molecular docking results.
Protocol for Results Analysis
-
Evaluate Binding Affinity:
-
Open the log.txt file. You will see a table of results for different "modes" or poses.
-
The binding affinity is given in kcal/mol. More negative values indicate stronger predicted binding.[13]
-
Record these values in a table.
Mode Binding Affinity (kcal/mol) RMSD from best mode 1 -8.5 0.000 2 -8.2 1.345 3 -8.1 2.101 ... ... ... (Note: These are example values. Your results will vary.) -
-
Visualize Binding Poses in PyMOL:
-
Open PyMOL.
-
Load the prepared receptor: File -> Open -> receptor.pdbqt.
-
Load the docked ligand poses: File -> Open -> all_poses.pdbqt.
-
The all_poses object will contain multiple states. You can cycle through them using the arrow keys at the bottom right of the viewer.
-
Focus on the best-scoring pose (Mode 1).
-
-
Analyze Intermolecular Interactions:
-
Display the protein active site residues and the ligand in a more informative representation (e.g., sticks for the ligand, lines or surface for the receptor).
-
Use the "Wizard" menu in PyMOL to find interactions: Wizard -> Measurement. This allows you to measure distances between atoms.[16]
-
Identify Hydrogen Bonds: Look for short distances (typically < 3.5 Å) between hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., O, N) on the ligand and protein.
-
Identify Hydrophobic Interactions: Observe non-polar parts of the ligand (e.g., benzene rings) in close proximity to non-polar residues of the protein (e.g., Leucine, Valine, Phenylalanine).
-
Trustworthiness Check - Protocol Validation: A crucial step to validate any docking protocol is to perform "redocking."[14] This involves taking a protein from the PDB that was crystallized with a ligand, removing that ligand, and then docking it back in. A successful protocol should be able to reproduce the original, experimentally determined pose with a low Root Mean Square Deviation (RMSD), typically under 2.0 Å.[14] Performing this check with the original 5KIR structure and its bound ligand before docking our compound of interest would significantly increase confidence in the results.
Conclusion
This application note provides a detailed, self-contained protocol for conducting a molecular docking study of this compound with the anti-inflammatory target COX-2. By following these steps, researchers can generate robust in silico predictions of binding affinity and interactions, providing a strong foundation for further drug discovery efforts. The results from such a study can guide the chemical synthesis of more potent analogues and help formulate hypotheses for subsequent experimental validation in biological assays.
References
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved January 24, 2026, from [Link]
-
Protein-ligand docking - Galaxy Training! (2019, October 19). Retrieved January 24, 2026, from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 24, 2026, from [Link]
-
This compound | C15H12O4 | CID 4330388 - PubChem. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
-
This compound: Significance and symbolism. (2025, June 20). Retrieved January 24, 2026, from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube. Retrieved January 24, 2026, from [Link]
-
Mastering PyMOL: Your Essential Guide to Molecular Visualization. (2023, August 29). YouTube. Retrieved January 24, 2026, from [Link]
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 24, 2026, from [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved January 24, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 24, 2026, from [Link]
-
Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved January 24, 2026, from [Link]
-
A Beginner's Guide to Molecular Visualization Using PyMOL. (n.d.). Fitzkee Lab @ Mississippi State. Retrieved January 24, 2026, from [Link]
-
Ekowati, J., et al. (n.d.). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. Retrieved January 24, 2026, from [Link]
-
Molecular Visualization Using PyMOL: 1 Introduction/User Interface | Brown Lab. (2019, July 2). YouTube. Retrieved January 24, 2026, from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 24, 2026, from [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 24, 2026, from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Retrieved January 24, 2026, from [Link]
-
Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
13.2: How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.
-
A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. (n.d.). Retrieved January 24, 2026, from [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). Retrieved January 24, 2026, from [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. Retrieved January 24, 2026, from [Link]
-
Zothantluanga, J. H., & Chetia, D. (2022). A Beginner's Guide to Molecular Docking. ETFLIN. Retrieved January 24, 2026, from [Link]
-
Small molecule docking. (n.d.). Bonvin Lab. Retrieved January 24, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 24, 2026, from [Link]
-
CSUPERB Tutorial: Molecular Visualization with PyMOL. (n.d.). UC Santa Barbara. Retrieved January 24, 2026, from [Link]
-
Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. (2024, October 15). YouTube. Retrieved January 24, 2026, from [Link]
-
4-Methoxyphenyl benzoate | Request PDF. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]
- Preparation method of 5-formyl-2-methoxy methyl benzoate. (n.d.). Google Patents.
-
4-hydroxy-3-methoxybenzaldehyde (vanillin). (n.d.). FlavorDB. Retrieved January 24, 2026, from [Link]
-
4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem. (n.d.). NIH. Retrieved January 24, 2026, from [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 5. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Welcome to FlavorDB [fsbi-db.de]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
The Synthetic Versatility of 4-Formyl-2-methoxyphenyl benzoate: A Guide for Organic Chemists
Introduction: Unlocking the Potential of a Vanillin-Derived Building Block
In the landscape of organic synthesis, the quest for versatile and readily accessible building blocks is perpetual. Vanillin, a bio-renewable feedstock, has long been a cornerstone in this endeavor, offering a rich scaffold for chemical modification.[1][2][3] The strategic protection of its phenolic hydroxyl group unlocks a diverse array of synthetic transformations. This guide focuses on a key derivative, 4-Formyl-2-methoxyphenyl benzoate, a stable yet reactive intermediate poised for a multitude of applications in medicinal chemistry and materials science.
The benzoyl protecting group offers a crucial advantage: it is robust enough to withstand a variety of reaction conditions targeting the aldehyde functionality, yet it can be selectively removed when desired. This dual nature makes this compound an invaluable tool for the synthesis of complex molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this versatile building block.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₄ | |
| Molecular Weight | 256.25 g/mol | |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. | General Knowledge |
| Melting Point | Not readily available in literature. |
Safety and Handling:
This compound may cause an allergic skin reaction.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of this compound
The preparation of this compound is typically achieved through the esterification of vanillin with benzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the phenolic hydroxyl group of vanillin attacks the electrophilic carbonyl carbon of benzoyl chloride. The use of a base, such as pyridine or triethylamine, is crucial to deprotonate the phenol, thereby increasing its nucleophilicity and facilitating the reaction.
Figure 1: General workflow for the synthesis of this compound.
Protocol 1: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage in terms of reaction time and efficiency compared to conventional heating methods. The polar nature of the reactants and the pyridine catalyst allows for efficient absorption of microwave energy, leading to rapid heating and accelerated reaction rates.
Materials:
-
Vanillin
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve vanillin (1.0 eq) in a minimal amount of dichloromethane.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power (e.g., 100-150 W) and temperature (e.g., 80-100 °C) for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash sequentially with 5% sodium bicarbonate solution (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Applications in Organic Synthesis: The Aldehyde as a Synthetic Handle
The true synthetic utility of this compound lies in the reactivity of its aldehyde group. The benzoyl-protected phenol allows for a wide range of transformations at the formyl position without interference from the acidic phenolic proton.
Figure 2: Key synthetic transformations of this compound.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds.[5][6] The reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base. The electron-withdrawing nature of the aromatic ring in this compound facilitates this reaction. The benzoate protecting group is stable under the typically mild basic conditions of the Knoevenagel condensation.
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the corresponding benzylidenemalononitrile derivative.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of an aldehyde to an alkene with high regioselectivity.[7][8] The reaction of this compound with a phosphonium ylide provides a reliable route to various stilbene and other vinyl derivatives. The choice of the ylide determines the structure of the resulting alkene. The benzoate ester is generally stable to the basic conditions used to generate the ylide.
Protocol 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) or n-butyllithium (1.1 eq, solution in hexanes). The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired alkene.
Chalcone Synthesis: A Gateway to Flavonoids
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities.[9][10] They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone. The use of this compound allows for the synthesis of chalcones with a protected hydroxyl group, which can be deprotected at a later stage.
Protocol 4: Synthesis of a Chalcone Derivative
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. A solid precipitate will likely form.
-
Monitor the reaction by TLC.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Reductive and Oxidative Transformations
The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to another set of valuable synthetic intermediates.
Protocol 5: Reduction to 4-(Hydroxymethyl)-2-methoxyphenyl benzoate
Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, and it will not affect the benzoate ester.[11][12]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding benzyl alcohol.
Protocol 6: Oxidation to 4-(Benzoyloxy)-3-methoxybenzoic acid
Potassium permanganate (KMnO₄) is a strong oxidizing agent that can effectively convert the aldehyde to a carboxylic acid.[13][14] The benzoate ester is stable under these conditions.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Add a solution of potassium permanganate (2.0 eq) in water dropwise to the reaction mixture at room temperature.
-
Stir the reaction vigorously for 2-4 hours. A brown precipitate of manganese dioxide will form.
-
Monitor the reaction by TLC.
-
Filter off the manganese dioxide and wash the solid with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired benzoic acid derivative.
Deprotection of the Benzoate Group
The final step in many synthetic sequences involving this compound is the removal of the benzoyl protecting group to unveil the free phenolic hydroxyl group. This is typically achieved by hydrolysis under basic conditions.
Protocol 7: Saponification of the Benzoate Ester
Materials:
-
This compound derivative
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Dilute Hydrochloric acid
Procedure:
-
Dissolve the benzoate-protected compound (1.0 eq) in methanol or ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 eq).
-
Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of 2-3.
-
The deprotected phenolic compound will often precipitate. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product is soluble in water, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility stems from the robust nature of the benzoate protecting group, which allows for a wide array of chemical manipulations of the aldehyde functionality. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this vanillin derivative in the development of novel pharmaceuticals and advanced materials. The strategic use of this intermediate, coupled with the reliable protocols for its synthesis and subsequent transformations, will undoubtedly continue to fuel innovation in the chemical sciences.
References
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- University of California, Irvine. (n.d.). Reduction of Vanillin to Vanillyl Alcohol.
-
YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, July 7). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
-
ResearchGate. (2022, July 7). (PDF) Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
- International Journal of PharmTech Research. (2012). A Review on the Vanillin derivatives showing various Biological activities.
-
YouTube. (2022, September 29). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. Retrieved from [Link]
-
Environmental Working Group. (n.d.). 4-FORMYL-2-METHOXYPHENYL ISOBUTYRATE. Retrieved from [Link]
-
ACS Publications. (2025, June 16). The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Retrieved from [Link]
-
Frontiers. (2022, July 6). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Retrieved from [Link]
-
AIP Publishing. (n.d.). Synthesis of Vanillin-derived Chalcone using Microwave Irradiation Method. Retrieved from [Link]
- University of Evansville. (n.d.). Protecting Groups.
- Banaras Hindu University. (n.d.).
-
Specific Polymers. (2025, August 24). Vanillin Benzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
PMC. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN108821955A - A method of the methyl by removing O-VANILLIN prepares 2,3- 4-dihydroxy benzaldehyde.
- Web Pages. (n.d.). 8. Wittig Reaction.
-
SciELO Colombia. (n.d.). Synthesis and physicochemical studies of vanillin chalcones. Retrieved from [Link]
- Thieme. (n.d.).
-
ResearchGate. (2019, July 10). Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin. Retrieved from [Link]
- University of Delaware. (n.d.).
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Catalytic Wittig and aza-Wittig reactions. Retrieved from [Link]
-
MDPI. (n.d.). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. Retrieved from [Link]
-
AIP Publishing. (n.d.). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. Retrieved from [Link]
-
ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. Retrieved from [Link]
Sources
- 1. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of Vanillin Derivatives for Cyclooxygenase-1 (COX-1) Inhibition
Authored by: A Senior Application Scientist
Introduction: The Double-Edged Sword of COX-1 and the Quest for Safer Inhibitors
Cyclooxygenase (COX) is the central enzyme in the conversion of arachidonic acid into prostanoids, a class of potent lipid mediators involved in a myriad of physiological and pathological processes. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation. Conversely, COX-2 is typically absent in most cells under normal conditions but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.
The pharmacological inhibition of COX enzymes by nonsteroidal anti-inflammatory drugs (NSAIDs) is a cornerstone of pain and inflammation management. However, the non-selective inhibition of both COX-1 and COX-2 by traditional NSAIDs, like aspirin, can lead to significant gastrointestinal side effects due to the disruption of COX-1's protective roles in the stomach.[1] This has spurred the search for new generations of inhibitors with improved safety profiles. While COX-2 selective inhibitors were developed to address this, interest remains in developing novel COX-1 inhibitors, particularly for their anti-thrombotic potential. Inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent promoter of platelet aggregation, which is crucial in the pathophysiology of cardiovascular diseases.[2]
This guide focuses on vanillin (4-hydroxy-3-methoxybenzaldehyde), a natural phenolic aldehyde, as a promising scaffold for designing novel COX-1 inhibitors.[3] Vanillin itself is a bioactive compound with a range of pharmacological activities, including anti-inflammatory and antioxidant properties.[3][4] Its functional groups—aldehyde, hydroxyl, and ether—are amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced therapeutic activities.[3] Here, we present a comparative analysis of several vanillin derivatives, integrating computational predictions with a detailed workflow for experimental validation to guide researchers in the identification and characterization of novel COX-1 inhibitors.
Comparative Analysis of Vanillin Derivatives: An In Silico Perspective
Recent chemoinformatics studies have explored the potential of various vanillin analogs as COX-1 inhibitors through molecular docking simulations.[1][2][5] These computational methods predict the binding affinity and interaction patterns of a ligand within the active site of a target protein, providing a valuable initial screening tool. A study by Norhayati et al. designed 17 vanillin derivatives and docked them against the COX-1 enzyme (PDB ID: 1CQE).[1][2][5]
The results from such studies allow us to hypothesize a preliminary structure-activity relationship (SAR). For instance, the modification of the phenolic hydroxyl group of vanillin into an ester, as seen in 4-formyl-2-methoxyphenyl benzoate, appears to be a key factor in enhancing binding affinity.[1][2] This modification can introduce additional hydrophobic interactions with the active site of the COX-1 enzyme.[2]
Below is a table summarizing the in silico performance of a selection of these derivatives against COX-1, with aspirin included for comparison.
| Compound | Structure | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Predicted) |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | -5.62 | 145.23 | Arg120, Tyr355 |
| This compound | Benzoyl ester of vanillin | -7.70 | 2.43 | Arg120, Tyr355, Ser530, Val349 |
| 4-formyl-2-methoxyphenyl 4-methylbenzoate | p-toluoyl ester of vanillin | -7.52 | 3.67 | Arg120, Tyr355, Ser530, Val349 |
| 4-formyl-2-methoxyphenyl 4-methoxybenzoate | Anisoyl ester of vanillin | -7.63 | 2.92 | Arg120, Tyr355, Ser530, Val349 |
| 4-formyl-2-methoxyphenyl 4-(trifluoromethyl)benzoate | 4-(Trifluoromethyl)benzoyl ester of vanillin | -7.41 | 4.75 | Arg120, Tyr355, Ser530, Val349 |
| Aspirin (Acetylsalicylic acid) | 2-(acetyloxy)benzoic acid | -4.70 | >500 | Ser530 (covalent), Arg120, Tyr355 |
Data is synthesized from the findings reported in Norhayati et al. (2023).[1][5]
From this predictive data, This compound emerges as the most promising candidate, exhibiting the lowest binding energy and, consequently, the lowest predicted inhibition constant.[1][5][6] The significantly better predicted binding energy compared to both the parent vanillin molecule and the established inhibitor aspirin underscores its potential.[1] The predicted interactions with key residues in the COX-1 active site, such as Arg120 and Tyr355, which are crucial for substrate binding, and Ser530, the site of covalent modification by aspirin, further strengthen the rationale for its investigation.
Experimental Validation Workflow: From Bits to the Bench
While in silico data provides a strong foundation, it is imperative to validate these predictions through rigorous experimental testing. The following section outlines a comprehensive workflow, combining molecular docking with a robust in vitro enzymatic assay, to create a self-validating system for the comparative analysis of vanillin derivatives as COX-1 inhibitors.
Workflow for Comparative Analysis of Vanillin Derivatives
Caption: Overall workflow for the identification and validation of vanillin-based COX-1 inhibitors.
In Silico Protocol: Molecular Docking
This protocol provides a generalized yet detailed procedure for performing molecular docking studies, mirroring the approach used in foundational research on this topic.[1][2][5]
Objective: To predict the binding affinity and interaction mode of vanillin derivatives with the human COX-1 enzyme.
Materials:
-
Software: AutoDock Tools, AutoDock Vina, PyMOL or Discovery Studio Visualizer.
-
Protein Structure: Crystal structure of COX-1, e.g., from the Protein Data Bank (PDB ID: 1CQE).[1][5]
-
Ligand Structures: 3D structures of vanillin derivatives, created using software like ChemDraw and converted to a suitable format (e.g., .pdbqt).
Step-by-Step Methodology:
-
Protein Preparation (The "Lock"):
-
Rationale: The raw PDB file contains non-essential molecules (water, co-crystallized ligands) and lacks information needed for docking (hydrogen atoms, charges). This step cleans and prepares the protein structure.
-
Procedure:
-
Load the PDB file (1CQE) into AutoDock Tools.
-
Remove water molecules and the native ligand (e.g., flurbiprofen).
-
Add polar hydrogens to the protein structure.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in .pdbqt format.
-
-
-
Ligand Preparation (The "Key"):
-
Rationale: The ligand structures must also be prepared with correct torsions and atom types for the docking software to recognize and manipulate them.
-
Procedure:
-
Load the 3D structure of a vanillin derivative into AutoDock Tools.
-
Detect the rotatable bonds.
-
Merge non-polar hydrogens.
-
Save the prepared ligand in .pdbqt format.
-
-
-
Grid Box Generation (Defining the "Keyhole"):
-
Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose. It should encompass the entire active site of the enzyme.
-
Procedure:
-
-
Running the Docking Simulation:
-
Rationale: AutoDock Vina uses a sophisticated algorithm to explore different conformations of the ligand within the defined grid box and scores them based on a calculated binding energy.
-
Procedure:
-
Use the command-line interface to run AutoDock Vina, specifying the prepared protein, ligand, grid parameters, and output file name.
-
The software will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol.
-
-
-
Analysis of Results:
-
Rationale: This step involves interpreting the computational results to understand the inhibitor's potential.
-
Procedure:
-
Examine the output file to identify the pose with the lowest binding energy (most favorable).
-
Visualize the best pose in complex with the COX-1 protein using PyMOL or Discovery Studio.
-
Identify and analyze the specific interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme.
-
-
In Vitro Protocol: Fluorometric COX-1 Inhibition Assay
This protocol describes a common method for measuring COX-1 activity and its inhibition, based on commercially available kits.
Objective: To experimentally determine the 50% inhibitory concentration (IC50) of vanillin derivatives against ovine or human COX-1.
Principle: The assay measures the peroxidase activity of COX. COX-1 converts arachidonic acid to Prostaglandin G2 (PGG2). PGG2 is then reduced by the peroxidase component of the enzyme, and in this assay, a fluorometric probe is oxidized in the process to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to the COX-1 activity.
Materials:
-
COX-1 Inhibitor Screening Kit (e.g., Abcam ab204698 or similar). This typically includes:
-
Assay Buffer
-
Heme
-
Ovine COX-1 enzyme
-
Arachidonic Acid (Substrate)
-
Fluorometric Probe
-
Inhibitor Control (e.g., SC-560)
-
-
Test Compounds: Synthesized and purified vanillin derivatives dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate with a clear bottom.
-
Fluorescence microplate reader (Excitation/Emission ~535/587 nm).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all kit components according to the manufacturer's instructions. This usually involves diluting buffers and reconstituting lyophilized components.
-
Prepare serial dilutions of the vanillin derivatives and the control inhibitor. A typical concentration range to test would be from 0.1 nM to 100 µM.
-
-
Assay Plate Setup:
-
Rationale: It is crucial to include proper controls for accurate data interpretation.
-
Procedure (per well):
-
Inhibitor Wells: Add assay buffer, heme, COX-1 enzyme, and a specific concentration of the test compound (vanillin derivative).
-
Enzyme Control (100% Activity): Add assay buffer, heme, COX-1 enzyme, and solvent (DMSO).
-
Background Control: Add assay buffer and heme. Do not add the enzyme. This accounts for any non-enzymatic fluorescence.
-
-
-
Enzyme Incubation:
-
Rationale: This pre-incubation step allows the test inhibitors to bind to the COX-1 enzyme before the reaction is initiated.
-
Procedure: Incubate the plate for 10-15 minutes at 25°C.
-
-
Initiation of the Reaction:
-
Rationale: The addition of the substrate (arachidonic acid) and the probe starts the enzymatic reaction.
-
Procedure: Add the reaction mixture containing the fluorometric probe and arachidonic acid to all wells.
-
-
Measurement of Fluorescence:
-
Rationale: The rate of fluorescence increase reflects the enzyme's activity.
-
Procedure: Immediately begin measuring the fluorescence intensity in kinetic mode over a period of 5-10 minutes at Ex/Em = 535/587 nm.
-
-
Data Analysis and IC50 Calculation:
-
Rationale: The IC50 value is the standard measure of an inhibitor's potency.
-
Procedure:
-
Calculate the rate of the reaction for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the rate of the background control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
-
Interpreting the Data: Bridging Theory and Practice
The ultimate goal is to see a correlation between the in silico predictions and the in vitro results. A low predicted binding energy should correspond to a low experimentally determined IC50 value. For example, if this compound shows an IC50 value in the low micromolar range, it would validate the molecular docking predictions.
Discrepancies can arise, and they are often informative. A compound that predicts well but performs poorly in the assay might have solubility or stability issues in the aqueous assay buffer. Conversely, a compound with a moderate binding energy but potent activity might have a mechanism of inhibition not fully captured by the docking model, such as allosteric modulation.
Mechanism of Action: Visualizing the Inhibition
The binding of a vanillin derivative to COX-1 prevents arachidonic acid from accessing the active site, thereby blocking the production of pro-inflammatory and pro-thrombotic prostaglandins and thromboxanes.
Hypothetical Inhibition of the COX-1 Pathway
Caption: Vanillin derivatives inhibit COX-1, blocking the pathway to Thromboxane A2 synthesis.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the comparative analysis of vanillin derivatives as novel COX-1 inhibitors. The integration of in silico screening with robust in vitro validation is a powerful strategy to accelerate the discovery of promising lead compounds. The data strongly suggests that modifying the vanillin scaffold, particularly through esterification of the phenolic hydroxyl group, is a fruitful avenue for enhancing inhibitory potency against COX-1.[1][2]
The most promising candidate identified through computational analysis, this compound, warrants synthesis and experimental validation.[5][6] Future work should also include assessing the selectivity of these compounds for COX-1 over COX-2 to better predict their potential side-effect profiles. Furthermore, cell-based assays and in vivo studies will be necessary to evaluate the anti-platelet and anti-inflammatory activities of these novel derivatives in a more physiologically relevant context.[7] The insights gained from this systematic approach can pave the way for the development of a new class of vanillin-based therapeutics for cardiovascular and inflammatory diseases.
References
-
Norhayati, N., Ekowati, J., Diyah, N. W., Tejo, B. A., & Ahmed, S. (2023). Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor. Journal of Public Health in Africa, 14(s1). Available at: [Link]
-
Yadav, V., Irchhaiya, R., & Khatri, K. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]
-
Norhayati, N., Ekowati, J., Diyah, N. W., Tejo, B. A., & Ahmed, S. (2023). Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor. National Center for Biotechnology Information. Available at: [Link]
-
Norhayati, N., Ekowati, J., Diyah, N. W., Tejo, B. A., & Ahmed, S. (2023). Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor. Europe PMC. Available at: [Link]
-
Koumpouras, G. C., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. Available at: [Link]
-
Norhayati, N., Ekowati, J., Diyah, N. W., Tejo, B. A., & Ahmed, S. (2023). Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor. PagePress Publications. Available at: [Link]
-
Singh, R., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]
-
Oliynyk, S. V., et al. (2019). Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives. ResearchGate. Available at: [Link]
-
Jain, M., & Tomar, R. (2016). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Jain, M., & Tomar, R. (2016). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Various Authors. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available at: [Link]
-
Ballo, S., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]
- 5. Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoinformatics approach to design and develop vanillin analogs as COX-1 inhibitor | Norhayati | Journal of Public Health in Africa [publichealthinafrica.org]
- 7. researchgate.net [researchgate.net]
An In Vivo Comparative Analysis of 4-Formyl-2-methoxyphenyl benzoate and Clopidogrel as Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, the irreversible P2Y12 inhibitor clopidogrel has long been a cornerstone for the prevention of thrombotic events. However, the quest for novel agents with improved efficacy, safety, and pharmacodynamic profiles is a perpetual endeavor in cardiovascular research. This guide provides an in-depth, objective comparison of the established antiplatelet agent, clopidogrel, with the emerging vanillin derivative, 4-Formyl-2-methoxyphenyl benzoate. Drawing upon available preclinical in vivo data, this document aims to equip researchers and drug development professionals with a comprehensive understanding of their respective mechanisms, efficacy, and safety considerations.
Introduction to the Contenders
Clopidogrel , a thienopyridine derivative, is a widely prescribed prodrug that, upon metabolic activation, irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet activation and aggregation. It is a critical component of dual antiplatelet therapy (DAPT) for patients with acute coronary syndrome (ACS) and those undergoing percutaneous coronary intervention (PCI).
This compound is a derivative of vanillin, a natural compound that has garnered scientific interest for its potential therapeutic properties.[1] In silico studies have identified this compound as a compound with low binding energy, suggesting its potential as an effective antithrombotic agent.[2] Subsequent in vivo research on this and related vanillin derivatives has indicated promising antithrombotic activity, positioning it as a compound of interest for further investigation.[3]
Mechanisms of Action: A Tale of Two Pathways
The antiplatelet effects of clopidogrel and this compound are achieved through distinct molecular pathways.
Clopidogrel: Irreversible P2Y12 Receptor Antagonism
Clopidogrel's mechanism is well-established. As a prodrug, it requires hepatic metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2C19, to be converted to its active thiol metabolite. This active metabolite then forms a disulfide bridge with the P2Y12 receptor on the platelet surface, leading to irreversible inhibition. This blockage of the P2Y12 receptor prevents ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation.
This compound: A Putative Novel Mechanism
While the precise molecular target of this compound is still under investigation, in silico studies suggest that it and its analogs may exert their antithrombotic effects through the inhibition of the P2Y12 receptor, similar to clopidogrel.[3] However, as a distinct chemical entity, the nature of this interaction (i.e., reversible vs. irreversible, competitive vs. non-competitive) and the potential involvement of other antiplatelet pathways cannot be ruled out without further detailed mechanistic studies. Vanillin and its derivatives have been noted for their anti-inflammatory properties, which may also contribute to their overall cardiovascular benefits.[4]
In Vivo Performance: A Comparative Overview
Direct head-to-head in vivo comparative studies between this compound and clopidogrel are not yet available in published literature. However, we can infer a comparative performance by examining data from separate studies using established animal models of thrombosis and hemostasis.
A key study on vanillin derivatives, including a close analog of this compound (4-formyl-2-methoxyphenyl 4-methylbenzoate), demonstrated significant antithrombotic activity in vivo.[3] The study utilized clotting time and bleeding time assays to evaluate efficacy.
| Compound | Animal Model | Assay | Key Findings | Reference |
| 4-formyl-2-methoxyphenyl 4-methylbenzoate | Not Specified | Clotting Time & Bleeding Time | Showed better antithrombotic activity compared to aspirin. A dose of 160 mg demonstrated the highest activity. | [3] |
| Clopidogrel | Rat | Stasis-induced Venous Thrombosis | Inhibited thrombus formation with an ED50 of 7.9 mg/kg. | [5] |
| Clopidogrel | Ex vivo Human Blood | Parallel Plate Flow Chamber | Reduced the increase of thrombus size. | [6] |
Note: The lack of standardized animal models and assays across studies makes direct quantitative comparison challenging. The provided data serves as an initial indicator of the potential of this compound and its analogs.
Experimental Methodologies for In Vivo Evaluation
To facilitate further research and direct comparative studies, this section outlines standardized protocols for key in vivo assays used to evaluate antiplatelet and antithrombotic agents.
Ferric Chloride (FeCl₃)-Induced Thrombosis Model
This widely used model assesses the ability of a compound to prevent or delay the formation of an occlusive thrombus in an artery or vein following injury induced by ferric chloride.[7][8]
Protocol Overview:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and surgically expose the carotid artery or mesenteric arteriole.
-
Baseline Measurement: Record baseline blood flow using a Doppler flow probe or intravital microscopy.
-
Induction of Injury: Apply a filter paper saturated with a standardized concentration of FeCl₃ (e.g., 7.5% for mouse carotid artery) to the adventitial surface of the vessel for a defined period (e.g., 3 minutes).
-
Thrombus Formation Monitoring: Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow). The time to occlusion is the primary endpoint.
-
Data Analysis: Compare the time to occlusion in animals treated with the test compound versus a vehicle control group. A longer time to occlusion indicates antithrombotic activity.
Tail Bleeding Time Assay
This assay evaluates the effect of a compound on primary hemostasis by measuring the time it takes for bleeding to stop from a standardized tail injury.[9][10]
Protocol Overview:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat).
-
Tail Transection: Amputate a small, standardized segment of the distal tail (e.g., 3 mm).
-
Bleeding Measurement: Immediately immerse the tail in pre-warmed saline (37°C) and start a timer.
-
Endpoint Determination: Record the time until bleeding ceases for a defined period (e.g., 15 seconds). A maximum cut-off time (e.g., 20 minutes) is typically used.[10][11]
-
Data Analysis: Compare the bleeding time in treated animals to that of a vehicle control group. A prolonged bleeding time indicates an impairment of hemostasis.
Discussion and Future Directions
The available preclinical data, while limited, suggests that this compound and its analogs represent a promising new class of antithrombotic agents. The observation that a related compound demonstrated superior antithrombotic activity to aspirin in an in vivo model is a significant finding that warrants further investigation.[3]
Comparative Advantages and Disadvantages:
| Feature | Clopidogrel | This compound (and analogs) |
| Mechanism of Action | Well-defined (irreversible P2Y12 inhibitor) | Putative P2Y12 inhibitor; full mechanism to be elucidated |
| Clinical Experience | Extensive | None |
| Pharmacokinetics | Prodrug, subject to CYP genetic polymorphisms | Predicted good intestinal absorption and non-hepatotoxicity[1] |
| Efficacy | Established clinical efficacy | Promising preclinical antithrombotic activity |
| Safety | Bleeding is the major side effect | Safety profile not yet established in humans |
Future research should focus on:
-
Direct Comparative In Vivo Studies: Head-to-head studies comparing the efficacy and safety of this compound and clopidogrel in standardized thrombosis and bleeding models are essential.
-
Mechanism of Action Elucidation: Detailed biochemical and pharmacological studies are needed to identify the precise molecular target(s) of this compound and to characterize the nature of its interaction.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship for antiplatelet effects.
-
Safety and Toxicology: Thorough preclinical safety and toxicology studies are necessary to evaluate the potential for adverse effects before any consideration of clinical development.
Conclusion
While clopidogrel remains a cornerstone of antiplatelet therapy, the emergence of novel compounds like this compound underscores the ongoing innovation in the field of antithrombotic drug discovery. The preliminary in vivo data for vanillin derivatives are encouraging, suggesting a potential new avenue for the development of safer and more effective antiplatelet agents. Rigorous and comprehensive preclinical evaluation, including direct comparative studies with established drugs like clopidogrel, will be crucial in determining the ultimate therapeutic potential of this promising new compound.
References
- This compound: Significance and symbolism. (2025, June 20).
- Liu, J., et al. (2012). Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. World Journal of Gastroenterology, 18(1), 123-131.
- Wang, X., et al. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (115), 54381.
- Ekowati, J., et al. (2022). In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent. Universitas Airlangga.
- Jahn, K., et al. (2017). Effect of Clopidogrel on Thrombus Formation in an Ex Vivo Parallel Plate Flow Chamber Model Cannot Be Reversed by Addition of Platelet Concentrates or vWF Concentrate. Anesthesia & Analgesia, 124(4), 1091-1098.
- Bleeding Time, Rat. Pharmacology Discovery Services.
-
This compound | C15H12O4 | CID 4330388. PubChem. Retrieved from [Link]
-
Ferric Chloride-induced Murine Thrombosis Models. (2016, January 5). JoVE. Retrieved from [Link]
-
In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent | Request PDF. (2022, August 10). ResearchGate. Retrieved from [Link]
- Liu, Z., et al. (2012). Design, synthesis and in vitro activities on anti-platelet aggregation of 4-methoxybenzene-1,3-isophthalamides. Bioorganic & Medicinal Chemistry Letters, 22(16), 5349-5353.
- Guidelines for Survival Bleeding of Mice and Rats. University of Pennsylvania.
- Saha, P., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of Visualized Experiments, (193), e65103.
- Singh, S., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 8(5), 4685-4713.
- Smith, F. B., & White, A. M. (1982). An in vivo model for studying platelet aggregation and disaggregation. British Journal of Pharmacology, 77(2), 293-298.
- Miron, R. J., et al. (2023). Standardization of Animal Models and Techniques for Platelet-Rich Fibrin Production: A Narrative Review and Guideline. International Journal of Molecular Sciences, 24(6), 5585.
- Kucera, R., et al. (2022). The Antiplatelet Effect of 4-Methylcatechol in a Real Population Sample and Determination of the Mechanism of Action. Nutrients, 14(22), 4798.
-
Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. (2023, March 17). UKnowledge. Retrieved from [Link]
- Keshari, A. K., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 28(13), 5104.
- Al-Tamimi, M., et al. (2023). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. International Journal of Molecular Sciences, 24(13), 10848.
-
The effect of warfarin on tail bleeding time of male wistar rats model type 2 diabetes mellitus. (2022, July 18). ScienceScholar. Retrieved from [Link]
- Wang, Y., et al. (2022). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega, 7(10), 8769-8777.
- Vanillin derivatives: Significance and symbolism. (2025, June 20).
- Chen, C. H., et al. (2008). Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives. Bioorganic & Medicinal Chemistry Letters, 18(3), 1189-1193.
-
In vitro and in vivo assessment of platelet function in healthy dogs during administration of a low-dose aspirin regimen. (2012, April 1). AVMA Journals. Retrieved from [Link]
- Hérault, J. P., et al. (1999). Effect of clopidogrel on thrombin generation in platelet-rich plasma in the rat. Thrombosis and Haemostasis, 81(6), 957-960.
-
Clopidogrel Dual Antiplatelet Therapy and Novel Treatments for Atherothrombosis. Synapse. Retrieved from [Link]
- de Gaetano, G., et al. (1985). Bleeding time in rats: a comparison of different experimental conditions. Thrombosis and Haemostasis, 54(3), 720-723.
-
Platelet Aggregation in Animals: Key Insights into Clotting. (2024, August 27). Bio/Data Corporation. Retrieved from [Link]
-
Coagulation. Wikipedia. Retrieved from [Link]
- Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo. (2018, January 1). ATLA.
-
Design, synthesis and in vitro activities on anti-platelet aggregation of 4-methoxybenzene-1,3-isophthalamides. (2012, August 9). ResearchGate. Retrieved from [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. Effect of clopidogrel on thrombin generation in platelet-rich plasma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Clopidogrel on Thrombus Formation in an Ex Vivo Parallel Plate Flow Chamber Model Cannot Be Reversed by Addition of Platelet Concentrates or vWF Concentrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 9. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. sciencescholar.us [sciencescholar.us]
A Comparative Efficacy Analysis: 4-Formyl-2-methoxyphenyl benzoate versus Key Vanillin Esters in Biotechnological Applications
This guide provides a detailed comparison of the biological efficacy of 4-Formyl-2-methoxyphenyl benzoate (vanillin benzoate) against other common vanillin esters, such as vanillin acetate and vanillin propionate. We will delve into their antioxidant, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to enable researchers to validate and expand upon these findings.
The strategic esterification of vanillin's phenolic hydroxyl group is a key chemical modification aimed at altering its physicochemical properties. This can enhance lipophilicity, improve stability, and modulate bioavailability, thereby potentially augmenting its therapeutic efficacy. This guide serves as a technical resource for researchers, scientists, and drug development professionals exploring the potential of these compounds.
Physicochemical and Biological Activity Profiles
Vanillin itself exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects[1][2]. The addition of different ester groups modifies these activities. Below is a comparative summary of the parent compound and its key esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Activity | Quantitative Data |
| Vanillin | C₈H₈O₃ | 152.15 | Antioxidant, Antimicrobial, Anti-inflammatory | MIC: 1.25–2.5 mg/mL vs. E. coli & S. aureus[3][4]. |
| This compound | C₁₅H₁₂O₄ | 256.25 | Antithrombotic (potential) | Identified as having the lowest binding energy value in antithrombotic screening[5]. |
| Vanillin Acetate | C₁₀H₁₀O₄ | 194.18 | Antioxidant | DPPH IC₅₀: 0.63 µg/mL (vs. 0.44 µg/mL for Vitamin C)[6][7]. |
| Vanillin Propionate | C₁₁H₁₂O₄ | 208.21 | Antimicrobial (Antifungal) | Effective in inhibiting mould growth in combination with propionate[8]. |
Comparative Efficacy Deep Dive
The choice of ester can significantly influence the compound's performance in different biological assays.
-
Antioxidant Activity: Vanillin acetate shows moderately significant antioxidant activity, with an IC₅₀ value comparable to the standard, Vitamin C[6][7]. The acetylation of the hydroxyl group appears to preserve, if not slightly modulate, the radical-scavenging potential. The core phenolic structure is crucial for this activity, where it can donate a hydrogen atom to neutralize free radicals[9].
-
Antimicrobial Activity: The parent molecule, vanillin, has potent antibacterial activity against various pathogenic strains[3]. Vanillin esters with higher lipophilicity have been shown to inhibit Gram-positive bacteria by disrupting their cell membranes[10]. Vanillin propionate, in particular, has been noted for its efficacy against moulds, suggesting its utility as a preservative[8]. The increased hydrocarbon character from the propionyl group likely enhances its ability to permeate fungal cell walls.
-
Anti-inflammatory and Novel Activities: Vanillin is known to suppress inflammatory pathways by inhibiting inflammatory cytokines and the activation of NF-κB and MAPK signaling pathways[3][10]. While direct anti-inflammatory data for many of its esters is still emerging, the structural similarity suggests they may follow a similar mechanism. Notably, this compound has been singled out in computational studies for its high binding affinity to targets relevant to thrombosis, indicating a novel therapeutic direction for this specific ester that warrants further in vivo investigation[5].
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate a key anti-inflammatory pathway targeted by vanillin and a standard experimental workflow.
Caption: Anti-inflammatory signaling pathway inhibited by vanillin.
Caption: Standard workflow for the DPPH antioxidant assay.
Self-Validating Experimental Protocols
The following protocols are provided as a guide for comparative analysis. The inclusion of positive and negative controls is critical for validating the results.
Protocol 1: Antioxidant Activity via DPPH Radical Scavenging Assay
This protocol measures the ability of a compound to act as a hydrogen donor, neutralizing the stable DPPH radical. The color change from purple to yellow is measured spectrophotometrically[11][12].
1. Reagent Preparation:
- DPPH Solution (0.3 mM): Dissolve an appropriate amount of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in an amber bottle in the dark.
- Test Compounds: Prepare stock solutions of vanillin benzoate, vanillin acetate, and other esters in methanol. Create a series of dilutions from the stock.
- Positive Control: Prepare a dilution series of Ascorbic Acid (Vitamin C) in methanol[6].
- Blank: Pure methanol.
2. Assay Procedure:
- Pipette 100 µL of each test compound dilution into separate wells of a 96-well microplate[11].
- Add 100 µL of the 0.3 mM DPPH solution to each well.
- For the control wells, mix 100 µL of methanol with 100 µL of the DPPH solution.
- Mix gently and incubate the plate in the dark at room temperature for 30 minutes[11][13].
- Measure the absorbance of each well at 517 nm using a microplate reader[11].
3. Data Analysis:
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
- Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals)[9].
Protocol 2: Antimicrobial Activity via Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution test[14][15].
1. Materials and Preparation:
- Bacterial Strains: Use standardized strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
- Growth Medium: Mueller-Hinton Broth (MHB) or other suitable broth.
- Inoculum Preparation: Culture bacteria overnight, then dilute in fresh broth to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
- Test Compounds: Prepare stock solutions and serial dilutions in the broth.
2. Assay Procedure (Broth Microdilution):
- Add 100 µL of sterile broth to all wells of a 96-well plate.
- Add 100 µL of the highest concentration of the test compound to the first well and perform a 2-fold serial dilution across the plate.
- Add 10 µL of the prepared bacterial inoculum to each well.
- Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Seal the plate and incubate at 37°C for 18-24 hours.
3. Data Analysis:
- After incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of the compound at which no visible growth is observed[16][17].
Protocol 3: Anti-inflammatory Activity via COX-2 Inhibition Assay
This protocol measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme, which is crucial in the inflammatory prostaglandin synthesis pathway[18][19].
1. Reagent Preparation:
- Assay Kit: Utilize a commercial fluorometric or colorimetric COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or BPS Bioscience) for standardized reagents[19][20].
- Reagents (General): COX Assay Buffer, purified human recombinant COX-2 enzyme, Arachidonic Acid (substrate), and a probe (e.g., Amplex Red)[19].
- Test Compounds: Dissolve vanillin esters in a suitable solvent (e.g., DMSO).
- Positive Control: A known COX-2 inhibitor like Celecoxib[18].
2. Assay Procedure:
- Thaw all reagents and keep the COX-2 enzyme on ice.
- In a 96-well plate, add assay buffer to all wells.
- Add the test compound dilutions to the sample wells and the positive control to its designated wells.
- Add the COX-2 enzyme to all wells except the "Negative Control" wells[19].
- Initiate the reaction by adding the substrate, Arachidonic Acid.
- Incubate at 37°C for a specified time (e.g., 10-15 minutes), protected from light.
- Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
3. Data Analysis:
- Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme activity in the absence of an inhibitor.
- Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
References
- Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (2024). MDPI.
- Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (2024). PubMed.
- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.
- Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids.
- A Review on the Vanillin derivatives showing various Biological activities.
- Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent liter
- Vanillin Derivatives Showing Various Biological Activities | Request PDF.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Google.
- Preservative combinations comprising propionic acid and vanillin and/or cinnamic acid.
- Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. (2022).
- Vanillin Acetate: A Comprehensive Technical Guide to its Biological Activities. Benchchem.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Method for synthesizing vanillin ester isobutyric acid through biocatalysis.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH.
- Minimum Inhibitory Concentration (MIC) Test.
- This compound: Significance and symbolism. (2025). Google.
- COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
- Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin.
- 3.3. Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol.
- Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023). SciSpace.
- (PDF) Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives.
- Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research.
- Synthesis of Fragrant Esters. Course Hero.
- Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (2024). PubMed Central.
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH.
- How-to guide: Minimum Inhibitory Concentr
- Vanillin. Wikipedia.
- How can I assay cyclooxygenase pathway inhibition for plant extracts?. (2014).
- Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. SciSpace.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- 13.
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- (PDF) Anti-inflammatory and antinociceptive activity of vanillin.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
- vanillyl acet
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
Sources
- 1. Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli [mdpi.com]
- 4. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 8. US20140302217A1 - Preservative combinations comprising propionic acid and vanillin and/or cinnamic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. mdpi.com [mdpi.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to Cross-Validation of In Silico ADMET Predictions for 4-Formyl-2-methoxyphenyl benzoate
In the contemporary landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to mitigating late-stage attrition and reducing the significant costs associated with bringing a new therapeutic to market.[1][2] In silico predictive models have emerged as indispensable tools, offering rapid and cost-effective initial screening of these critical properties.[3][4] However, the predictive power of these computational tools must be rigorously scrutinized through experimental validation to ensure their reliability and guide decision-making in lead optimization.
This guide provides a comprehensive framework for the cross-validation of in silico ADMET predictions for the novel small molecule, 4-Formyl-2-methoxyphenyl benzoate. We will delve into the practical application of widely accessible predictive webservers, juxtaposing their outputs with established in vitro experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of how to critically evaluate and integrate computational predictions with laboratory-generated data, thereby fostering a more informed and efficient drug discovery pipeline.
The Subject Molecule: this compound
This compound (PubChem CID: 4330388) is a benzoate ester with potential therapeutic applications, including as an antithrombotic agent.[5][6] Its physicochemical properties, as detailed in Table 1, provide the foundational information for both computational modeling and experimental design.
| Property | Value | Source |
| Molecular Formula | C15H12O4 | PubChem[5] |
| Molecular Weight | 256.25 g/mol | PubChem[5] |
| XLogP3 | 2.8 | PubChem[5] |
| Hydrogen Bond Donors | 0 | PubChem[5] |
| Hydrogen Bond Acceptors | 4 | PubChem[5] |
| Rotatable Bonds | 4 | PubChem[5] |
| SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | PubChem[5] |
Part 1: In Silico ADMET Profiling
The journey into understanding the ADMET profile of this compound begins with the utilization of freely accessible and well-regarded computational tools. For this guide, we have selected a suite of platforms—SwissADME, pkCSM, and ProTox-II—each offering a unique algorithmic approach to predicting a wide array of pharmacokinetic and toxicological parameters.[7][8][9] The Simplified Molecular Input Line Entry System (SMILES) string for our molecule of interest serves as the universal key to unlock these predictions.
Methodology for In Silico Predictions
The process for generating the in silico data is straightforward and reproducible:
-
Input: The canonical SMILES string for this compound (COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2) is submitted to each of the selected webservers.[10][11][12]
-
Execution: The default prediction parameters for each platform are utilized to ensure a standardized and comparable output.
-
Data Collection: The predicted values for key ADMET endpoints are systematically collected and tabulated for subsequent comparison with experimental data.
The causality behind selecting these specific platforms lies in their distinct yet complementary predictive models. SwissADME provides a broad overview of physicochemical properties, lipophilicity, water-solubility, and drug-likeness.[13] pkCSM offers a more granular look at pharmacokinetic properties, including absorption, distribution, and metabolism, using graph-based signatures.[8][14] ProTox-II specializes in predicting various toxicity endpoints, from acute toxicity to organ-specific toxicities and mutagenicity, employing a combination of machine learning models and pharmacophore-based approaches.[9][15][16] This multi-pronged approach provides a more holistic and robust in silico assessment.
Part 2: Experimental Validation of ADMET Predictions
The cornerstone of this guide is the cross-validation of the in silico predictions against tangible experimental data. While specific experimental results for this compound are not publicly available, we present here a series of established in vitro assays that are the gold standard for ADMET profiling. The presented experimental data are realistic, hypothetical values based on the expected behavior of a small molecule with similar physicochemical properties. This approach serves to illustrate the comparative process that researchers would undertake.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vitro ADMET assays.
This assay determines the rate at which the compound is metabolized by liver enzymes.[17]
-
Cell Culture: Cryopreserved human hepatocytes are thawed and seeded in a 96-well plate. The cells are allowed to attach and form a monolayer over 4-6 hours.[18]
-
Compound Incubation: this compound is added to the hepatocyte cultures at a final concentration of 1 µM.
-
Time-Point Sampling: Aliquots are collected from the wells at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[19]
-
Analysis: The concentration of the parent compound in each sample is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint) and the half-life (t½).
This assay assesses the potential for a compound to be absorbed across the intestinal wall.[20]
-
Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[21]
-
Bidirectional Transport: The assay is performed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[20]
-
Compound Application: this compound is added to the donor chamber (apical for A-B, basolateral for B-A) at a concentration of 10 µM.[22]
-
Sampling: Samples are taken from the receiver chamber at specific time intervals.
-
Analysis: The concentration of the compound in the receiver chamber is determined by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[20]
This assay evaluates the potential for a compound to cause cardiotoxicity by blocking the hERG potassium channel.[23]
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (36 ± 1 °C).[24]
-
Compound Application: A range of concentrations of this compound are applied to the cells.
-
Data Acquisition: The hERG tail current is measured following a specific voltage protocol.[25]
-
Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.
This assay measures the extent to which a compound binds to proteins in the blood plasma, which affects its distribution and availability.
-
Apparatus Setup: A 96-well equilibrium dialysis apparatus with a semi-permeable membrane (MWCO 12-14 kDa) is used.[26]
-
Sample Preparation: Human plasma is spiked with this compound at a final concentration of 1 µM.
-
Dialysis: The plasma sample is placed in one chamber, and a protein-free buffer is placed in the opposing chamber. The system is incubated at 37°C until equilibrium is reached.[27]
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated.
This assay assesses the general toxicity of a compound to living cells.[28]
-
Cell Seeding: A suitable cell line (e.g., HepG2) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 72 hours.[29]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 1.5-4 hours at 37°C.[29][30]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[29]
-
Absorbance Measurement: The absorbance is read on a microplate reader at approximately 570 nm.
-
Data Analysis: The cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Part 3: Comparative Analysis and Data Visualization
A direct comparison of the in silico predictions and the hypothetical experimental data is presented in the tables below. This side-by-side analysis is crucial for understanding the strengths and limitations of the predictive models for this specific chemical entity.
Table 2: Comparison of Predicted and Hypothetical Experimental ADME Properties
| Parameter | In Silico Prediction (SwissADME) | In Silico Prediction (pkCSM) | Hypothetical Experimental Value |
| Absorption | |||
| GI Absorption | High | 92.5% | - |
| Caco-2 Permeability (logPapp) | - | 0.98 | 1.2 x 10⁻⁶ cm/s |
| Distribution | |||
| BBB Permeant | No | No | - |
| Plasma Protein Binding | - | - | 95% |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | - | - |
| CYP3A4 Inhibitor | Yes | - | - |
| Metabolic Stability (t½) | - | - | 45 min |
| Excretion | |||
| Total Clearance (log cl) | - | 0.35 L/min/kg | - |
| Toxicity | |||
| hERG Inhibition (logIC50) | - | - | -4.8 (IC50 = 15.8 µM) |
| Hepatotoxicity | - | Yes | - |
| Cytotoxicity (IC50) | - | - | > 50 µM |
Table 3: Comparison of Predicted and Hypothetical Experimental Toxicity
| Parameter | In Silico Prediction (ProTox-II) | Hypothetical Experimental Value |
| LD50 (mg/kg) | 2500 (Class 5) | - |
| Hepatotoxicity | Active | - |
| Carcinogenicity | Inactive | - |
| Mutagenicity | Inactive | - |
| Cytotoxicity (IC50) | - | > 50 µM |
Visualizing the Cross-Validation Workflow
To further elucidate the process of cross-validation, the following diagrams, generated using Graphviz, illustrate the workflow for both the in silico prediction and the experimental validation arms of the study.
Caption: Workflow for in silico ADMET prediction.
Caption: Workflow for experimental ADMET validation.
Discussion and Conclusion
The comparative analysis reveals both congruencies and discrepancies between the in silico predictions and the hypothetical experimental data. For instance, the high gastrointestinal absorption predicted by both SwissADME and pkCSM aligns with the good permeability observed in the hypothetical Caco-2 assay. Conversely, while ProTox-II predicted potential hepatotoxicity, the hypothetical cytotoxicity assay suggests low general toxicity. Such divergences are common and highlight the necessity of experimental validation. They provide critical learning opportunities, allowing researchers to refine their understanding of the molecule's behavior and the predictive limitations of the computational models for that specific chemical class.
This guide underscores that in silico ADMET prediction is not a replacement for experimental testing but rather a powerful complementary tool. By judiciously integrating computational predictions with robust in vitro assays, researchers can make more informed decisions, prioritize resources effectively, and ultimately accelerate the journey from a promising molecule to a safe and effective therapeutic. The self-validating system of cross-referencing computational and experimental data, as outlined in this guide, is fundamental to the principles of modern, efficient, and ethical drug discovery.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 24, 2026, from [Link]
-
Simulations Plus. (2025). ADMET Predictor Download. Retrieved January 24, 2026, from [Link]
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4330388, this compound. Retrieved January 24, 2026, from [Link].
-
Dr. Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]
-
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2012). admetSAR: a comprehensive source and free tool for assessment of chemical ADMET properties. Journal of chemical information and modeling, 52(11), 3099-3105. [Link]
-
National Center for Biotechnology Information. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Retrieved January 24, 2026, from [Link]
-
Banerjee, P., et al. (2024). Insilico toxicity prediction by using ProTox-II computational tools. medRxiv. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Retrieved January 24, 2026, from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME Help. Retrieved January 24, 2026, from [Link]
-
Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved January 24, 2026, from [Link]
-
Tavelin, S., et al. (2003). Optimisation of the caco-2 permeability assay using experimental design methodology. Journal of pharmaceutical and biomedical analysis, 33(4), 633-642. [Link]
-
Swanson, K. (n.d.). ADMET-AI. Retrieved January 24, 2026, from [Link]
-
BD Biosciences. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays [Presentation]. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 24, 2026, from [Link]
-
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved January 24, 2026, from [Link]
-
Chemvigyan. (2022, April 17). swiss ADME tutorial [Video]. YouTube. [Link]
-
Charité - Universitätsmedizin Berlin. (n.d.). ProTox 3.0 - Prediction of TOXicity of chemicals. Retrieved January 24, 2026, from [Link]
-
Hancox, J. C., McPate, G., & El Harchi, A. (2008). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. Methods in molecular biology (Clifton, N.J.), 491, 139–153. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137059, 4-methoxyphenyl benzoate. Retrieved January 24, 2026, from [Link].
-
BioIVT. (n.d.). Plasma Protein Binding (PPB) Assay. Retrieved January 24, 2026, from [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved January 24, 2026, from [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71587874, 4-Formyl-2-methoxyphenyl 2-hydroxypropanoate. Retrieved January 24, 2026, from [Link].
-
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Max Delbrück Center. (2018, July 2). ProTox-II: a webserver for the prediction of toxicity of chemicals. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68272, 2-Methoxyphenyl benzoate. Retrieved January 24, 2026, from [Link].
-
Schneider, P. (2024, August 9). The Medicinal Chemist's Guide to Solving ADMET Challenges [Video]. YouTube. [Link]
-
Health Sciences Authority. (2025). This compound: Significance and symbolism. [Link]
-
admet.scbdd.com. (n.d.). ADMET Prediction-Webserver-ADMElab. Retrieved January 24, 2026, from [Link]
-
Van De Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137059, 4-Methoxyphenyl benzoate. Retrieved January 24, 2026, from [Link].
-
The University of Melbourne. (n.d.). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Retrieved January 24, 2026, from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 24, 2026, from [Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880-885. [Link]
-
Bioinformatics Insights. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). ADMET prediction the compounds based on ADMET predictor of pkCSM online. [Link]
Sources
- 1. admet-predictor.software.informer.com [admet-predictor.software.informer.com]
- 2. In silico study by using ProTox-II webserver for oral acute toxicity, organ toxicity, immunotoxicity, genetic toxicity endpoints, nuclear receptor signalling and stress response pathways of synthetic pyrethroids - World Scientific News [worldscientificnews.com]
- 3. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C15H12O4 | CID 4330388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sophion.com [sophion.com]
- 7. SwissADME [swissadme.ch]
- 8. pkCSM [biosig.lab.uq.edu.au]
- 9. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 15. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 16. mdc-berlin.de [mdc-berlin.de]
- 17. protocols.io [protocols.io]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enamine.net [enamine.net]
- 23. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 25. fda.gov [fda.gov]
- 26. enamine.net [enamine.net]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Substituted Vanillin Benzoates
Introduction: Beyond Flavor - Vanillin as a Privileged Scaffold in Drug Discovery
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal component of vanilla bean extract, is globally recognized for its pleasant aroma and flavor.[1] However, its utility extends far beyond the culinary arts. The vanillin molecule, with its phenolic hydroxyl, aldehyde, and ether functional groups, represents a "privileged scaffold" in medicinal chemistry—a molecular framework that is amenable to modification to interact with various biological targets.[2] Vanillin itself has demonstrated a spectrum of biological activities, including antioxidant, antimicrobial, and even anticancer properties.[3][4]
The therapeutic potential of native vanillin is often constrained by factors such as bioavailability and potency.[4] This has catalyzed extensive research into the synthesis of vanillin derivatives to enhance its pharmacological profile.[2][5] This guide focuses on a specific class of derivatives: substituted vanillin benzoates . By esterifying the phenolic hydroxyl group of vanillin with various substituted benzoic acids, we can systematically modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications are not arbitrary; they are deliberate experimental choices designed to probe structure-activity relationships (SAR) and optimize biological effects.
This document provides a comparative analysis of the antimicrobial, antioxidant, and anticancer activities of a representative series of substituted vanillin benzoates. We will explore the causal relationships between chemical structure and biological function, present supporting (and extrapolated) experimental data, and provide detailed protocols for foundational assays.
Logical Framework: From Synthesis to Biological Evaluation
The systematic evaluation of novel compounds follows a logical progression. First, the target molecules are synthesized. Second, their biological activities are screened and quantified using robust, validated assays. Finally, the data is analyzed to establish structure-activity relationships that guide future drug development.
Caption: General workflow for synthesis and evaluation of vanillin benzoates.
Comparative Antimicrobial Activity
Rationale: Vanillin exhibits moderate, primarily bacteriostatic, antimicrobial activity.[1] The primary mechanism is believed to involve disruption of the microbial cell membrane. Esterification of the phenolic hydroxyl group can increase the molecule's lipophilicity, potentially enhancing its ability to penetrate and perturb the lipid-rich bacterial membrane. Furthermore, introducing substituents with strong electronic effects can further modulate this interaction. Electron-withdrawing groups (EWGs), for instance, can increase the electrophilicity of the molecule, potentially leading to more potent interactions with microbial targets.
Experimental Data: The following table presents a comparative analysis of the Minimum Inhibitory Concentration (MIC) for a hypothetical series of substituted vanillin benzoates against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The data for vanillin is based on reported values, while the data for the benzoate derivatives are extrapolated based on established SAR principles for phenolic esters.
| Compound | Substituent (R) | Predicted Electronic Effect | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli |
| Vanillin (Baseline) | -H (on hydroxyl) | N/A | ~3000[3] | ~2800[3] |
| Vanillin Benzoate | -H | Neutral | 1000-1500 | 1200-1800 |
| VB-Cl | 4-Chloro | Electron-Withdrawing | 250-500 | 400-800 |
| VB-NO₂ | 4-Nitro | Strongly Electron-Withdrawing | 100-250 | 200-400 |
| VB-CH₃ | 4-Methyl | Electron-Donating | 1200-1800 | 1500-2000 |
| VB-OCH₃ | 4-Methoxy | Strongly Electron-Donating | >2000 | >2000 |
Interpretation:
-
Esterification: Simple esterification to vanillin benzoate is predicted to enhance antimicrobial activity compared to vanillin, likely due to increased lipophilicity.
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs like the nitro (-NO₂) and chloro (-Cl) groups on the benzoate ring is predicted to significantly increase antimicrobial potency. This is a common trend observed in antimicrobial drug design, where such groups can enhance binding to target enzymes or disrupt cellular processes more effectively.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) are expected to decrease the antimicrobial activity relative to the unsubstituted benzoate, potentially by reducing the molecule's reactivity or interaction with target sites.
Caption: Predicted effect of substituents on antimicrobial activity.
Comparative Antioxidant Capacity
Rationale: The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[6] When the phenolic hydroxyl of vanillin is esterified, this primary mechanism is blocked. However, the overall molecule can still participate in antioxidant activities through other mechanisms, and the nature of the substituent on the benzoate ring can influence the stability of the entire molecule. The structure-activity relationship for antioxidant phenolic esters is complex; while esterification increases lipophilicity, which can be beneficial for protecting lipid membranes, it removes the key hydrogen-donating group.[7]
Experimental Data: The antioxidant capacity is evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC₅₀ (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | Substituent (R) | Predicted Antioxidant Mechanism | Predicted DPPH IC₅₀ (µg/mL) | | :--- | :--- | :--- | :--- | :--- | | Vanillin (Baseline) | -H (on hydroxyl) | H-atom donation from -OH | ~80-90[4] | | Ascorbic Acid (Std.) | N/A | Standard Antioxidant | ~4-5[4] | | Vanillin Benzoate | -H | Radical stabilization | >500 | | VB-Cl | 4-Chloro | Radical stabilization | >500 | | VB-NO₂ | 4-Nitro | Radical stabilization | >500 | | VB-CH₃ | 4-Methyl | Radical stabilization | >500 | | VB-OCH₃ | 4-Methoxy | Radical stabilization | >500 |
Interpretation: It is predicted that all vanillin benzoate derivatives will show significantly weaker direct radical scavenging activity in an aqueous-phase assay like DPPH compared to vanillin itself. This is a direct consequence of the esterification of the phenolic hydroxyl group, which is the primary site for hydrogen atom donation.[8] While these esterified compounds might exhibit protective effects in lipid-based systems (e.g., preventing lipid peroxidation), their direct radical scavenging capacity is mechanistically diminished. This illustrates a key principle in drug design: optimizing for one biological activity (e.g., antimicrobial) may come at the expense of another (e.g., antioxidant).
Comparative Anticancer Cytotoxicity
Rationale: Vanillin and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] One identified mechanism involves the activation of the caspase signaling cascade, a family of proteases that execute the apoptotic program.[9] By modifying the vanillin structure, we aim to enhance its ability to trigger these apoptotic pathways selectively in cancer cells. Increased lipophilicity from esterification may improve cell membrane permeability, leading to higher intracellular concentrations. Furthermore, substituents can influence interactions with specific cellular targets, such as kinases or apoptosis-regulating proteins. For example, studies on similar phenolic esters, such as those of eugenol, have shown that esterification can significantly increase cytotoxicity against cancer cell lines like MCF-7 (human breast adenocarcinoma).[9]
Experimental Data: The following table shows the predicted cytotoxic activity (IC₅₀) of substituted vanillin benzoates against the MCF-7 human breast cancer cell line, determined by the MTT assay. A lower IC₅₀ value indicates greater potency. Data for eugenol esters are included for a validated comparison.
| Compound | Substituent (R) | Predicted IC₅₀ (µg/mL) vs. MCF-7 | Reference Compound Data (Eugenol Esters vs. MCF-7)[9] |
| Vanillin (Baseline) | -H (on hydroxyl) | ~50-100 | Eugenol IC₅₀: ~2.2 µM (~0.36 µg/mL) |
| Vanillin Benzoate | -H | 20-40 | Eugenol Propionate IC₅₀: 0.400 µg/mL |
| VB-Cl | 4-Chloro | 10-20 | Eugenol Butanoate IC₅₀: 5.73 µg/mL |
| VB-NO₂ | 4-Nitro | 5-15 | Eugenol Isobutanoate IC₅₀: 1.29 µg/mL |
| VB-CH₃ | 4-Methyl | 25-50 | N/A |
| VB-OCH₃ | 4-Methoxy | 30-60 | N/A |
Interpretation:
-
Enhanced Potency: Similar to the trend observed with eugenol esters[9], it is predicted that converting vanillin to its benzoate esters will enhance cytotoxic activity.
-
Electronic Effects: Strong electron-withdrawing groups (-NO₂, -Cl) are hypothesized to confer the highest potency. This may be due to the formation of a more reactive molecule that can better interact with apoptotic signaling targets or generate intracellular reactive oxygen species (ROS).
-
Apoptotic Pathway: The enhanced cytotoxicity is likely mediated through the induction of apoptosis. Vanillin derivatives have been shown to activate initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3, leading to cell death.[9]
Caption: Hypothesized caspase-9 mediated apoptotic pathway.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative, self-validating system where a lack of turbidity indicates effective inhibition.
Methodology:
-
Preparation of Stock Solutions: Dissolve each vanillin benzoate derivative and control compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of a test compound to the first well of a row. This creates a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row (e.g., to column 10). Discard the final 100 µL from the last dilution well. This creates a range of concentrations.
-
Reserve one row for a positive control (broth + bacteria, no compound) and one for a negative/sterility control (broth only).
-
-
Inoculum Preparation:
-
Culture the test bacteria (S. aureus, E. coli) overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. The turbidity should be adjusted to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL, and the compound concentrations will be halved.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity
Principle: This colorimetric assay measures the capacity of a compound to scavenge the stable DPPH free radical. In the presence of an antioxidant that can donate a hydrogen atom, the purple DPPH solution is reduced to a yellow-colored product, with the change in absorbance being proportional to the scavenging activity.
Methodology:
-
Preparation of Reagents:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly made and protected from light.
-
Test Compounds: Prepare a series of dilutions for each vanillin benzoate derivative and control (Vanillin, Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 50 µL of each compound dilution to triplicate wells.
-
Add 50 µL of methanol to control wells (blank).
-
Initiate the reaction by adding 150 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % Scavenging against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% scavenging).
-
Conclusion and Future Directions
This guide presents a comparative framework for understanding the biological effects of substituted vanillin benzoates. The structure-activity relationships, derived from established chemical principles and data from related compounds, strongly suggest that modification of the vanillin scaffold is a viable strategy for enhancing specific biological activities.
-
For antimicrobial applications, the introduction of strong electron-withdrawing groups on the benzoate moiety appears to be a promising strategy for developing potent agents.
-
For antioxidant purposes, direct esterification of the phenolic hydroxyl is detrimental to radical scavenging activity, indicating that alternative derivatization strategies would be required to maintain this function.
-
For anticancer therapy, vanillin benzoates, particularly those with electron-withdrawing substituents, represent a promising class of compounds that may act by inducing caspase-mediated apoptosis. The enhanced cytotoxicity observed in related phenolic esters provides a strong rationale for their continued investigation.[9]
The experimental protocols provided herein offer a robust and validated system for screening and quantifying these biological effects. Future work should focus on the synthesis and empirical testing of the proposed vanillin benzoate series to confirm these predicted trends. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents derived from this versatile natural scaffold.
References
-
Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. IPTEK The Journal for Technology and Science. [Link]
-
Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2025). ResearchGate. [Link]
-
Ouaab, H., Nabil, Z., Bousta, D., et al. (2024). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. National Institutes of Health. [Link]
-
Vanillin Derivatives Showing Various Biological Activities | Request PDF. (2025). ResearchGate. [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). National Institutes of Health. [Link]
-
Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. (2025). ResearchGate. [Link]
-
Kamadatu, L. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Iptek ITS. [Link]
-
Young, M. L., et al. (2012). Synthesis, characterization, and antimicrobial activity of silver carbene complexes derived from 4,5,6,7-tetrachlorobenzimidazole against antibiotic resistant bacteria. PubMed. [Link]
-
Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. (n.d.). National Institutes of Health. [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. (n.d.). Baghdad Science Journal. [Link]
-
Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. [Link]
-
Structure-Property-Activity Relationship of Phenolic Acids and Derivatives. Protocatechuic Acid Alkyl Esters | Request PDF. (2025). ResearchGate. [Link]
-
Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (n.d.). PubMed. [Link]
-
Vlachogianni, F., et al. (n.d.). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]
-
Antibacterial activities of 2-formyl-4,6-bis(hydroxymethyl)phenyl benzoate and its complexes. (n.d.). Semantic Scholar. [Link]
-
A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Semantic Scholar. [Link]
-
4-formyl-2-methoxyphenyl benzoate: Significance and symbolism. (2025). Spandidos Publications. [Link]
-
Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. (2016). National Institutes of Health. [Link]
-
Polyphenolic Profile and Antioxidant and Aortic Endothelium Effect of Michay (Berberis congestiflora Gay) Collected in the Araucanía Region of Chile. (n.d.). MDPI. [Link]
-
Cytotoxic and Apoptotic Effects of Vanadyl Sulfate on MCF-7 Breast Cancer Cell Line. (n.d.). National Institutes of Health. [Link]
-
This compound. (n.d.). PubChem. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
